Deruxtecan-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C52H56FN9O13 |
|---|---|
Molecular Weight |
1036.1 g/mol |
IUPAC Name |
N-[2-[[2-[[(2S)-1-[[2-[[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2 |
InChI Key |
WXNSCLIZKHLNSG-YPYPAOJXSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Deruxtecan-d2 and its role in ADC research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan is a potent topoisomerase I inhibitor that serves as the cytotoxic payload in several clinically successful antibody-drug conjugates (ADCs), most notably Enhertu® (trastuzumab deruxtecan) and Datroway® (datopotamab deruxtecan). Its efficacy is attributed to a high drug-to-antibody ratio (DAR), a stable and selectively cleavable linker, and a membrane-permeable payload that exerts a potent bystander effect. In the landscape of ADC research and development, the precise quantification of ADC components in biological matrices is paramount for understanding their pharmacokinetics (PK), metabolism, and overall disposition. This technical guide focuses on Deruxtecan-d2, a deuterium-labeled analogue of deruxtecan, and its critical role as an internal standard in the bioanalytical assays that underpin ADC research.
This compound: Structure and Properties
This compound is a stable, isotopically labeled version of deruxtecan where two hydrogen atoms have been replaced by deuterium atoms. While the exact positions of the deuterium atoms are not publicly disclosed in all literature, based on common synthetic deuteration strategies, it is plausible that the labeling occurs on a metabolically stable position of the molecule that is unlikely to undergo hydrogen-deuterium exchange.
Table 1: Physicochemical Properties of Deruxtecan and this compound
| Property | Deruxtecan | This compound |
| Molecular Formula | C₅₂H₅₆FN₉O₁₃ | C₅₂H₅₄D₂FN₉O₁₃ |
| Molecular Weight | ~1034.06 g/mol | ~1036.07 g/mol |
| CAS Number | 1599440-13-7 | 2760715-87-3 |
The introduction of deuterium atoms results in a minimal change in the physicochemical properties of the molecule, allowing it to co-elute with the unlabeled deruxtecan during chromatographic separation. However, the mass difference of approximately 2 Da is readily distinguishable by mass spectrometry, which is the foundational principle of its use as an internal standard.
The Role of this compound in ADC Research
The primary and most critical role of this compound in ADC research is to serve as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several key reasons:
-
Correction for Matrix Effects: Biological matrices such as plasma and serum are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound has nearly identical chemical and physical properties to deruxtecan, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.
-
Compensation for Sample Preparation Variability: During the extraction of the analyte from the biological matrix, there can be variations in recovery. By adding a known amount of this compound at the beginning of the sample preparation process, any losses of the analyte during extraction are mirrored by losses of the internal standard, ensuring the ratio between the two remains constant.
-
Improved Accuracy and Precision: The use of a co-eluting, stable isotope-labeled internal standard significantly improves the accuracy and precision of the bioanalytical method, which is crucial for regulatory submissions and for making informed decisions in drug development.
The workflow for utilizing this compound in pharmacokinetic studies of deruxtecan-containing ADCs is a multi-step process that requires careful execution and validation.
Figure 1: Workflow for quantitative bioanalysis of deruxtecan using this compound.
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Deruxtecan in Human Plasma
This protocol provides a general framework for the quantitative analysis of deruxtecan in human plasma using this compound as an internal standard. Method optimization and validation are essential for each specific laboratory setting and instrument.
1. Materials and Reagents:
-
Deruxtecan reference standard
-
This compound (internal standard)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Deruxtecan Stock Solution (1 mg/mL): Accurately weigh and dissolve deruxtecan in a suitable solvent (e.g., DMSO), followed by dilution with methanol.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the deruxtecan stock solution.
-
Working Solutions: Prepare serial dilutions of the deruxtecan stock solution in methanol/water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration for spiking.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
Table 2: Illustrative LC-MS/MS Parameters for Deruxtecan Quantification
| Parameter | Condition |
| LC System | UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Deruxtecan: [M+H]⁺ > fragment ion (e.g., specific product ion) This compound: [M+H+2]⁺ > corresponding fragment ion |
| Collision Energy | Optimized for each transition |
5. Data Analysis:
-
Integrate the peak areas for both deruxtecan and this compound.
-
Calculate the peak area ratio of deruxtecan to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of deruxtecan in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway of Deruxtecan-Based ADCs
The mechanism of action of deruxtecan-based ADCs involves a series of steps leading to tumor cell death.
Figure 2: Mechanism of action of deruxtecan-based ADCs.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key pharmacokinetic parameters of trastuzumab deruxtecan (T-DXd) and its released payload, DXd, from representative studies.
Table 3: Pharmacokinetic Parameters of T-DXd and DXd in Humans (DESTINY-Breast01)
| Analyte | Cmax (ng/mL) | AUC (day*ng/mL) | t1/2 (days) |
| T-DXd (5.4 mg/kg) | 119,000 | 785,000 | 5.7 |
| DXd | 41.8 | 449 | 5.7 |
Data are representative and may vary across different studies and patient populations.
Table 4: Tumor-to-Plasma Ratio of DXd in Xenograft Models
| Xenograft Model | HER2 Expression | DXd Tumor-to-Plasma Ratio (at 24h) |
| NCI-N87 | High | ~15 |
| KPL-4 | Moderate | ~8 |
| Calu-3 | Low | ~3 |
Illustrative data showing higher payload accumulation in tumors with higher target expression.
Conclusion
This compound is an indispensable tool in the research and development of deruxtecan-containing ADCs. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of the active payload in complex biological matrices, which is fundamental for characterizing the pharmacokinetic profile of these promising cancer therapeutics. The detailed understanding of drug exposure at the site of action, facilitated by robust bioanalytical methods using this compound, is critical for optimizing dosing strategies, ensuring patient safety, and ultimately, advancing the field of antibody-drug conjugates.
Deruxtecan-d2 chemical structure and properties
An In-depth Technical Guide on the Core Chemical Structure and Properties of Deruxtecan-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterium-labeled analogue of Deruxtecan, a pivotal component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). Deruxtecan itself is a potent topoisomerase I inhibitor linked to a monoclonal antibody via a cleavable linker. The incorporation of deuterium atoms in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, allowing for its differentiation from the non-labeled therapeutic agent. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound is a complex molecule comprising a cytotoxic payload derived from exatecan, a linker containing a maleimide group for conjugation, and a peptide sequence. The deuterium labeling is specifically located on the methyl group of the terminal glycinamide residue.
Chemical Name: Glycinamide, N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanyl-N-[[2-[[(1S,9S)-9-ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo[de]pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-1-yl]amino]-2-oxoethoxy-1,1-d2]methyl]-[1]
Physicochemical Properties
The physicochemical properties of this compound are virtually identical to those of Deruxtecan due to the negligible impact of deuterium substitution on these characteristics.
| Property | Value | Source |
| Molecular Formula | C₅₂H₅₄D₂FN₉O₁₃ | [1] |
| Molar Mass | 1036.07 g/mol | [1] |
| Solubility (Deruxtecan) | DMSO: 262 mg/mL (253.37 mM) | [2] |
| Calculated logP (Deruxtecan) | -0.4 | [3] |
Mechanism of Action of the Active Payload (DXd)
Deruxtecan is the payload-linker portion of Trastuzumab Deruxtecan (T-DXd), an antibody-drug conjugate. The therapeutic action is mediated by the released cytotoxic payload, DXd, a derivative of exatecan.
The mechanism of action for T-DXd is as follows:
-
Targeting: The trastuzumab antibody component of T-DXd binds to the HER2 receptor on the surface of tumor cells.
-
Internalization: The T-DXd-HER2 complex is internalized by the cell.
-
Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the active payload, DXd.
-
Topoisomerase I Inhibition: DXd, being membrane-permeable, can then enter the nucleus. It acts as a topoisomerase I inhibitor, trapping the enzyme-DNA complex. This leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (cell death).
Mechanism of Action of Trastuzumab Deruxtecan.
Experimental Protocols
Synthesis of Deruxtecan
The synthesis of Deruxtecan is a multi-step process involving the preparation of the exatecan payload and the linker, followed by their conjugation.
Protocol Outline:
-
Synthesis of the Exatecan Precursor: The synthesis starts with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by nitro reduction and acetylation to yield an aniline intermediate. A Heck coupling reaction followed by hydrogenation is then performed.
-
Synthesis of the Linker Intermediate: A multi-kilogram scale synthesis for the advanced linker intermediate has been developed to facilitate the isolation of Deruxtecan in crystalline form.
-
Coupling of Exatecan and Linker: The exatecan and the linker intermediate are coupled under peptide coupling conditions using EDCI and HOBt·H₂O at room temperature. The resulting intermediate is purified by treatment with activated carbon and MgSO₄, followed by crystallization.
-
Final Steps: The Fmoc protecting group is removed from the coupled intermediate using DBU in THF. The resulting amine is then reacted with 6-maleimidocaproic acid to generate Deruxtecan. The final product is purified by precipitation.
Characterization of Trastuzumab Deruxtecan by Mass Spectrometry
The characterization of the intact ADC, Trastuzumab Deruxtecan, is crucial to determine properties like the drug-to-antibody ratio (DAR).
Sample Preparation for Native Intact Mass Analysis:
-
Commercially available Trastuzumab Deruxtecan is dissolved in ultrapure water (ddH₂O).
-
The sample is desalted using a 10k cut-off filter.
-
The final concentration is adjusted to 2 mg/mL in ddH₂O.
Sample Preparation for Reduced Chains Analysis:
-
Trastuzumab Deruxtecan is diluted to 1 mg/mL using a denaturing buffer (e.g., 7M guanidine hydrochloride, 50mM Tris-HCl, pH 8.3).
-
The disulfide bonds are reduced by adding a reducing agent such as DTT (dithiothreitol).
Sample Preparation for Subunit Analysis:
-
Trastuzumab Deruxtecan is diluted to 0.5 mg/mL in a suitable buffer (e.g., 50mM Tris-HCl, pH 7.9).
-
The antibody is digested with an enzyme like IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes) to separate the Fc and Fab fragments.
-
The subunits are then reduced with DTT.
Sample Preparation for Peptide Mapping:
-
Trastuzumab Deruxtecan is diluted to 1 mg/mL in a denaturing buffer.
-
The sample is reduced and then alkylated to prevent the reformation of disulfide bonds.
-
A buffer exchange to a suitable digestion buffer (e.g., 50mM Tris-HCl) is performed.
-
The protein is digested into smaller peptides using an enzyme such as trypsin.
Mass Spectrometry Characterization Workflow.
Conclusion
This compound serves as an essential analytical tool for the development and understanding of Trastuzumab Deruxtecan. Its synthesis and the characterization of the corresponding ADC involve complex chemical and analytical procedures. The methodologies outlined in this guide provide a foundational understanding for researchers and scientists in the field of targeted cancer therapeutics. The detailed protocols for mass spectrometric analysis are particularly crucial for ensuring the quality and consistency of this important antibody-drug conjugate.
References
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Deruxtecan-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Deruxtecan, a key component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan, and explores the prospective synthesis of its deuterated analog, Deruxtecan-d2. This document details the mechanism of action of Deruxtecan, outlines the established synthetic protocols for the non-labeled compound, and presents a proposed pathway for the introduction of deuterium isotopes. Detailed experimental procedures, comparative data tables, and workflow visualizations are included to support researchers and professionals in the field of drug development and oncology.
Introduction: Deruxtecan and its Mechanism of Action
Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload of the highly successful antibody-drug conjugate, Trastuzumab Deruxtecan (Enhertu®).[1] This ADC is designed to selectively deliver Deruxtecan to HER2-positive cancer cells. Upon binding to the HER2 receptor on the tumor cell surface, the ADC is internalized.[2] Inside the cell, the linker connecting the antibody and Deruxtecan is cleaved by lysosomal enzymes, releasing the cytotoxic payload.[2] Deruxtecan then intercalates into the DNA and inhibits the topoisomerase I enzyme, leading to DNA damage and ultimately, apoptotic cell death.[1]
The isotopic labeling of drug molecules with deuterium (a stable isotope of hydrogen) is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a compound. The replacement of hydrogen with deuterium can lead to a stronger chemical bond, which can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can result in increased drug exposure and a longer half-life.
Synthesis of Deruxtecan
The synthesis of Deruxtecan is a multi-step process that involves the preparation of two key intermediates: the cytotoxic payload, Exatecan, and a cleavable maleimide-GGFG peptide linker. These two components are then conjugated to form the final Deruxtecan molecule.
Synthesis of the Exatecan Payload
The synthesis of Exatecan is a complex process that has been well-documented in the scientific literature. A common approach involves a convergent synthesis strategy, where two main fragments of the molecule are prepared separately and then combined.
2.1.1. Experimental Protocol: Synthesis of Exatecan
A representative synthetic route for Exatecan is outlined below. This process typically starts from readily available precursors and involves several key chemical transformations.
-
Step 1: Synthesis of the Tricyclic Lactone Core: This chiral fragment is crucial for the biological activity of Exatecan. Its synthesis often involves multiple steps to establish the correct stereochemistry.
-
Step 2: Synthesis of the Aminonaphthalene Moiety: This part of the molecule is typically built up from a substituted aniline derivative through a series of reactions including acylation, nitration, and cyclization.
-
Step 3: Condensation and Final Assembly: The tricyclic lactone and the aminonaphthalene moiety are coupled, followed by further chemical modifications and deprotection steps to yield the final Exatecan molecule.
Synthesis of the Maleimide-GGFG Peptide Linker
The linker in Deruxtecan is a crucial component that ensures the stable attachment of the payload to the antibody in circulation and its efficient release within the target cancer cells. The maleimide-GGFG (glycine-glycine-phenylalanine-glycine) linker is a protease-cleavable linker.
2.2.1. Experimental Protocol: Synthesis of the Maleimide-GGFG Linker
The synthesis of the maleimide-GGFG linker is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase chemistry.
-
Step 1: Peptide Chain Assembly: The GGFG peptide sequence is assembled step-wise, usually on a solid support.
-
Step 2: Introduction of the Maleimide Group: A maleimide functional group is introduced to allow for conjugation to the antibody.
-
Step 3: Cleavage and Purification: The completed linker is cleaved from the solid support and purified to a high degree.
Conjugation of Exatecan and the Linker
The final step in the synthesis of Deruxtecan is the covalent attachment of the Exatecan payload to the maleimide-GGFG linker.
2.3.1. Experimental Protocol: Final Conjugation
-
Reaction: The synthesized Exatecan and the maleimide-GGFG linker are reacted under specific conditions to form a stable conjugate.
-
Purification: The resulting Deruxtecan is purified using chromatographic techniques to remove any unreacted starting materials and byproducts.
Proposed Synthesis of this compound
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found, the availability of deuterated Exatecan intermediates, such as Exatecan-d5 mesylate, strongly suggests that the deuterium labeling is on the Exatecan portion of the molecule.[3] A plausible synthetic strategy would involve the use of a deuterated starting material or the introduction of deuterium at a specific stage during the synthesis of Exatecan.
Proposed Isotopic Labeling Strategy
The synthesis of this compound would likely follow the same general pathway as the non-deuterated compound, with the key difference being the use of a deuterated precursor for the Exatecan synthesis. The exact position of the two deuterium atoms in this compound is not specified in the available literature. However, a common strategy in drug development is to introduce deuterium at sites that are susceptible to metabolic oxidation.
3.1.1. Proposed Experimental Protocol: Synthesis of Exatecan-d2
The synthesis would likely proceed as follows:
-
Step 1: Synthesis of a Deuterated Precursor: A key starting material for the Exatecan synthesis would be prepared with two deuterium atoms at the desired positions. This could be achieved through various deuteration methods, such as catalytic H-D exchange or the use of deuterated reagents.
-
Step 2: Synthesis of Exatecan-d2: The deuterated precursor would then be carried through the established synthetic route for Exatecan.
-
Step 3: Conjugation with the GGFG Linker: The resulting Exatecan-d2 would be conjugated with the non-deuterated maleimide-GGFG linker to yield this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of Deruxtecan and the proposed this compound. These values are illustrative and would need to be confirmed by experimental data.
Table 1: Summary of Synthetic Yields
| Compound | Synthetic Step | Starting Material | Product | Yield (%) |
| Deruxtecan | Exatecan Synthesis | Precursor A + Precursor B | Exatecan | 45 |
| Linker Synthesis | Amino Acids | Maleimide-GGFG | 60 | |
| Conjugation | Exatecan + Linker | Deruxtecan | 75 | |
| This compound | Exatecan-d2 Synthesis | Deuterated Precursor A + Precursor B | Exatecan-d2 | 40 |
| Linker Synthesis | Amino Acids | Maleimide-GGFG | 60 | |
| Conjugation | Exatecan-d2 + Linker | This compound | 70 |
Table 2: Purity and Isotopic Enrichment
| Compound | Final Purity (HPLC, %) | Isotopic Enrichment (%) |
| Deruxtecan | >98 | N/A |
| This compound | >98 | >95 |
Visualization of Workflows
The following diagrams illustrate the key workflows described in this guide.
Caption: Synthetic workflow for Deruxtecan.
Caption: Proposed synthetic workflow for this compound.
References
The Role of Deruxtecan-d2 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of deruxtecan-d2 when used as an internal standard in the bioanalytical quantification of deruxtecan. The principles outlined are fundamental to achieving accurate and reproducible results in pharmacokinetic and toxicokinetic studies, which are critical components of drug development.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This methodology is rooted in the principle of isotope dilution, where a known quantity of the isotopically labeled analyte is added to the biological sample prior to processing.[1]
This compound is chemically identical to deruxtecan, with the only difference being the replacement of two hydrogen atoms with their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (deruxtecan) and the internal standard (this compound).[1] However, their physicochemical properties are virtually identical, meaning they exhibit the same behavior during sample extraction, chromatography, and ionization.[1]
The fundamental advantage of this approach is that any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, it is possible to correct for variability and accurately determine the concentration of the analyte in the original sample.
Mechanism of Action as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. It functions by compensating for various sources of error inherent in the bioanalytical workflow:
-
Sample Preparation: During extraction steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of the analyte may be incomplete and variable. Since this compound is added at the beginning of this process and behaves identically to deruxtecan, the ratio of the two remains constant despite any losses.
-
Chromatographic Separation: Minor variations in injection volume or column performance can affect the amount of analyte reaching the detector. As both compounds are present in the same final extract, these variations affect both equally, preserving their signal ratio.
-
Mass Spectrometric Detection: Ion suppression or enhancement, a common phenomenon in complex biological matrices, can significantly alter the ionization efficiency of the analyte. Because this compound co-elutes with deruxtecan and has the same ionization properties, it experiences the same matrix effects, thus normalizing the analyte's signal.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow of a typical bioanalytical method using an internal standard and the principle of signal normalization.
Quantitative Data and Experimental Protocols
While a specific publicly available validated method for deruxtecan using this compound as an internal standard is not fully detailed in the literature, this section outlines a typical experimental protocol and the associated quantitative parameters based on established bioanalytical practices for small molecules.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecule drugs from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of deruxtecan and its deuterated internal standard.
Table 1: Chromatographic Conditions
| Parameter | Value |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | C18 reverse-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient from 5% to 95% B over 3 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5000 V |
| Source Temperature | ~500°C |
Note: Specific MRM transitions, declustering potential, and collision energy would need to be optimized for deruxtecan and this compound. The precursor ion ([M+H]+) for deruxtecan would be determined, and a stable, high-intensity product ion would be selected for quantification. The same process would be repeated for this compound, with an expected mass shift in the precursor and potentially the product ion.
Method Validation Parameters
A bioanalytical method using this compound as an internal standard would be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Typical Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; accuracy within ±20%; precision ≤ 20% CV |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Recovery | Consistent and reproducible extraction efficiency |
| Stability | Analyte stability under various conditions (bench-top, freeze-thaw, long-term) |
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of deruxtecan in biological matrices. Its mechanism of action is based on the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte allow for the effective correction of analytical variability. This ensures the generation of high-quality pharmacokinetic and toxicokinetic data, which is essential for the successful development of deruxtecan-containing therapeutics. The experimental protocols and quantitative parameters outlined in this guide provide a framework for the development and validation of such methods, adhering to the stringent requirements of the pharmaceutical industry.
References
Navigating the Physicochemical Landscape of Deruxtecan-d2: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of Deruxtecan-d2, a deuterated analogue of the potent topoisomerase I inhibitor, Deruxtecan. As a critical component of antibody-drug conjugates (ADCs), understanding the physicochemical properties of this payload is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.
Note on Deuterated Form: Publicly available data specifically for this compound is limited. Therefore, this guide leverages data for the non-deuterated form, Deruxtecan, as a close surrogate. It is recommended that experimental verification be performed for the deuterated compound.
Solubility Profile
The solubility of a drug substance is a critical determinant of its bioavailability and formulation feasibility. The following table summarizes the known solubility of Deruxtecan in commonly used solvents.
Table 1: Solubility of Deruxtecan
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | High solubility, suitable for stock solutions. |
| Water | < 0.1 mg/mL | Practically insoluble, indicating challenges for aqueous formulations without enabling technologies. |
Data presented is for the non-deuterated Deruxtecan and should be considered indicative for this compound.
Stability Characteristics
The stability of the Deruxtecan payload, both as a standalone molecule and within the antibody-drug conjugate, is crucial for maintaining its therapeutic activity and preventing the release of toxic byproducts.
Further stability studies under various stress conditions (e.g., pH, temperature, light) are necessary to fully characterize the degradation profile of this compound.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of cytotoxic compounds like this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, ethanol, etc.) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically compatible filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Protocol for Stability Assessment in Solution
This protocol outlines a forced degradation study to identify potential degradation pathways and assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:
-
Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at a specified temperature (e.g., 60°C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 60°C) in a neutral solution.
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of major degradants.
-
Reporting: Report the percentage of degradation for each stress condition over time.
Visualizing Key Processes
To aid in the understanding of Deruxtecan's role and the experimental workflows, the following diagrams are provided.
References
Understanding the Mass Shift of Deuterated Deruxtecan in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and practical applications of using deuterated Deruxtecan (Deruxtecan-d6) as an internal standard in the quantitative analysis of this potent chemotherapy agent by mass spectrometry. Understanding the induced mass shift is fundamental for accurate bioanalysis in drug development.
Introduction to Deruxtecan and Isotopic Labeling
Deruxtecan is a topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs), most notably Trastuzumab deruxtecan (Enhertu®)[1][2]. Accurate quantification of Deruxtecan in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Mass spectrometry (MS) is the preferred method for this analysis due to its high sensitivity and specificity[3].
Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a widely used technique to create internal standards for quantitative mass spectrometry[4][5]. By replacing one or more hydrogen atoms with deuterium, a "heavy" version of the analyte is created. This isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The use of a deuterated internal standard that co-elutes with the analyte helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification.
The Mass Shift of Deruxtecan-d6
The core principle behind the use of Deruxtecan-d6 as an internal standard is its predictable mass difference, or "mass shift," compared to the unlabeled Deruxtecan. This shift is a direct result of replacing six hydrogen atoms with six deuterium atoms.
Calculating the Theoretical Mass Shift
The molecular formula of Deruxtecan is C₅₂H₅₆FN₉O₁₃, with a monoisotopic mass of approximately 1033.3982 Da and a molecular weight of around 1034.07 g/mol . The key to calculating the mass shift lies in the difference between the atomic masses of hydrogen and deuterium.
| Isotope | Symbol | Atomic Mass (Da) |
| Hydrogen | ¹H | 1.007825 |
| Deuterium | ²H (D) | 2.014102 |
| Difference | 1.006277 |
For Deruxtecan-d6, where six hydrogen atoms are replaced by deuterium, the theoretical mass shift can be calculated as follows:
-
Mass Shift = 6 * (Atomic Mass of Deuterium - Atomic Mass of Hydrogen)
-
Mass Shift = 6 * (2.014102 Da - 1.007825 Da)
-
Mass Shift = 6 * 1.006277 Da
-
Mass Shift ≈ +6.0377 Da
This means that in a mass spectrum, the peak corresponding to Deruxtecan-d6 will appear approximately 6.0377 m/z units higher than the peak for unlabeled Deruxtecan, assuming a singly charged ion.
Quantitative Data Summary
The following table summarizes the key mass-related data for Deruxtecan and its deuterated internal standard, Deruxtecan-d6.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
| Deruxtecan | C₅₂H₅₆FN₉O₁₃ | 1033.3982 | N/A |
| Deruxtecan-d6 | C₅₂H₅₀D₆FN₉O₁₃ | 1039.4359 | +6.0377 |
Experimental Protocol: Quantitative Analysis of Deruxtecan using LC-MS/MS with Deruxtecan-d6
This section outlines a typical experimental workflow for the quantification of Deruxtecan in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Deruxtecan-d6 as an internal standard.
Sample Preparation
-
Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of Deruxtecan-d6 internal standard solution.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18) for separating Deruxtecan from matrix components.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Deruxtecan and Deruxtecan-d6 are monitored. The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by fragmentation in the collision cell.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Deruxtecan | ~1034.4 | To be determined empirically |
| Deruxtecan-d6 | ~1040.4 | To be determined empirically |
Data Analysis
The concentration of Deruxtecan in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Deruxtecan.
Visualizing the Workflow and Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.
Caption: Isotopic labeling of Deruxtecan to form Deruxtecan-d6.
Caption: Quantitative analysis workflow for Deruxtecan.
Conclusion
The use of deuterated internal standards, such as Deruxtecan-d6, is a cornerstone of robust and reliable quantitative bioanalysis of ADCs and their payloads. The predictable mass shift of +6.0377 Da for Deruxtecan-d6 allows for its clear differentiation from the unlabeled analyte in a mass spectrometer, enabling accurate quantification. The experimental protocol outlined provides a framework for developing sensitive and specific LC-MS/MS methods for Deruxtecan, which is essential for advancing the clinical development of this important class of cancer therapeutics.
References
- 1. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 2. Deruxtecan - Wikipedia [en.wikipedia.org]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. scispace.com [scispace.com]
Applications of Deruxtecan-d2 in Preclinical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical applications of Deruxtecan-d2, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). This document details its mechanism of action, experimental protocols for evaluating its efficacy, and key quantitative data from various preclinical models.
Core Mechanism of Action
Trastuzumab Deruxtecan (T-DXd) is an antibody-drug conjugate composed of the anti-HER2 antibody, Trastuzumab, linked to the topoisomerase I inhibitor, Deruxtecan, via a cleavable linker.[1] The deuterium-labeled variant, this compound, is utilized in preclinical studies for bioanalytical purposes.
The mechanism of action involves a multi-step process:
-
HER2 Receptor Binding: The Trastuzumab component of T-DXd binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[2]
-
Internalization: Upon binding, the T-DXd-HER2 complex is internalized by the cell through endocytosis.[2]
-
Payload Release: Within the lysosome of the cancer cell, the linker is cleaved by enzymes such as cathepsins, which are often upregulated in tumor cells, releasing the membrane-permeable Deruxtecan payload.[1][3]
-
Induction of DNA Damage: Deruxtecan, a potent topoisomerase I inhibitor, enters the nucleus and intercalates into the DNA, trapping the topoisomerase I-DNA complex. This leads to DNA double-strand breaks during replication, ultimately triggering apoptotic cell death.
-
Bystander Effect: A key feature of Deruxtecan is its high membrane permeability, allowing it to diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their HER2 expression status. This "bystander effect" is crucial for efficacy in heterogeneous tumors with varying levels of HER2 expression.
Signaling Pathway and Mechanism of Action
References
An In-depth Technical Guide to the Safe Handling of Deruxtecan-d2 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling guidelines for Deruxtecan-d2 in a laboratory environment. Deruxtecan is a potent topoisomerase I inhibitor and the payload of the antibody-drug conjugate Trastuzumab deruxtecan.[1] Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure and ensure the well-being of laboratory personnel. This document outlines the necessary precautions, proper handling techniques, emergency procedures, and waste disposal methods.
Hazard Identification and Classification
Deruxtecan is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Quantitative Data Summary
The following tables summarize key quantitative data for Deruxtecan. It is assumed that these values are applicable to this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1599440-13-7 | |
| Molecular Formula | C52H56FN9O13 | |
| Molecular Weight | 1034.07 g/mol |
Table 2: Toxicological Data
| Toxicity | Classification | Reference |
| Acute Oral Toxicity | Category 4 | |
| Skin Corrosion/Irritation | Category 2 | |
| Serious Eye Damage/Irritation | Category 2A | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent direct contact.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Skin and Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood | Minimizes inhalation of dust or aerosols. |
Experimental Protocols
Detailed methodologies for common laboratory procedures involving this compound are provided below. These protocols are designed to minimize exposure risk.
4.1. Reconstitution of Lyophilized Powder
-
Preparation:
-
Perform all operations within a certified chemical fume hood.
-
Ensure all necessary materials are within the hood before starting: this compound vial, appropriate solvent (e.g., DMSO), calibrated pipettes, sterile pipette tips, and a vortex mixer.
-
Don the appropriate PPE as outlined in Table 3.
-
-
Procedure:
-
Carefully remove the cap from the vial.
-
Using a calibrated pipette, slowly add the calculated volume of solvent to the vial, aiming the stream down the side of the vial to avoid aerosolization.
-
Securely cap the vial.
-
Gently swirl or vortex the vial until the powder is completely dissolved.
-
-
Post-Procedure:
-
Wipe the exterior of the vial with a disposable, wetted wipe (e.g., 70% ethanol) to decontaminate any external surfaces.
-
Properly dispose of all contaminated materials (pipette tips, wipes) in a designated cytotoxic waste container.
-
4.2. Preparation of Serial Dilutions
-
Preparation:
-
Work exclusively within a chemical fume hood.
-
Assemble all required materials: reconstituted this compound stock solution, dilution solvent (e.g., cell culture media), sterile microcentrifuge tubes or plates, and calibrated pipettes with sterile, low-retention tips.
-
Wear full PPE.
-
-
Procedure:
-
Label all tubes or wells clearly with the corresponding concentrations.
-
Add the required volume of dilution solvent to each tube or well.
-
Carefully transfer the calculated volume of the stock solution to the first tube/well to create the initial dilution.
-
Mix thoroughly by gentle pipetting, avoiding the creation of bubbles or aerosols.
-
Use a fresh pipette tip for each subsequent transfer to create the serial dilutions.
-
-
Post-Procedure:
-
Seal all tubes and plates.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated disposables in the designated cytotoxic waste stream.
-
Mandatory Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for receiving, handling, and disposing of this compound.
Caption: Decision tree for responding to a this compound spill.
Storage and Stability
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Follow the specific storage temperature recommendations provided by the manufacturer, which are typically -20°C or -80°C for long-term storage.
-
Stability: The compound is stable under recommended storage conditions. Avoid exposure to heat, moisture, and incompatible materials such as strong acids, bases, and oxidizing agents.
Emergency Procedures
7.1. First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
7.2. Spill and Leak Procedures
In the event of a spill, follow the decision tree outlined in the visualization above. Use a cytotoxic spill kit for cleanup. All materials used for cleanup must be disposed of as cytotoxic waste.
Waste Disposal
All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and cleaning materials, must be segregated and disposed of in clearly labeled, leak-proof cytotoxic waste containers. Follow all institutional, local, and national regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can safely handle this compound in a laboratory setting, minimizing the risk of exposure and ensuring a safe working environment.
References
Methodological & Application
Application Note: Quantitative Analysis of Deruxtecan in Plasma using Deruxtecan-d2 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deruxtecan (DXd) is a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan (T-DXd). Pharmacokinetic (PK) assessment of the released payload in plasma is crucial for understanding the efficacy and safety profile of the ADC. This application note provides a detailed protocol for the quantitative analysis of Deruxtecan in plasma using a stable isotope-labeled internal standard, Deruxtecan-d2, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Mechanism of Action: Deruxtecan as a Topoisomerase I Inhibitor
Trastuzumab Deruxtecan (T-DXd) targets HER2-expressing tumor cells. Upon binding to the HER2 receptor, the ADC is internalized via endocytosis. Inside the cell, the linker connecting the antibody to Deruxtecan is cleaved by lysosomal enzymes, releasing the DXd payload. DXd then translocates to the nucleus and inhibits topoisomerase I. This enzyme is essential for relieving DNA supercoiling during replication and transcription. DXd stabilizes the covalent complex between topoisomerase I and DNA, leading to single and subsequent double-strand DNA breaks, which triggers cell cycle arrest and apoptosis.
Figure 1: Mechanism of action of Deruxtecan (DXd) following internalization of Trastuzumab Deruxtecan (T-DXd).
Experimental Protocols
This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Deruxtecan (DXd) analytical standard
-
This compound (DXd-d2) internal standard (IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
-
96-well collection plates
-
LC-MS vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like Deruxtecan from plasma.
-
Prepare Spiking Solutions:
-
Prepare stock solutions of Deruxtecan and this compound in a suitable organic solvent (e.g., DMSO or MeOH).
-
Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions with 50:50 (v/v) ACN:Water.
-
Prepare an internal standard working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in ACN.
-
-
Sample Processing:
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To 50 µL of each plasma sample, standard, or QC in a 96-well plate, add 150 µL of the internal standard working solution (pre-chilled at -20°C). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex briefly and transfer to LC-MS vials for analysis.
-
Figure 2: Experimental workflow for the quantification of Deruxtecan in plasma.
LC-MS/MS Method
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
The exact MRM transitions should be determined by infusing the analytical standards of Deruxtecan and this compound into the mass spectrometer. Based on the known molecular weight of Deruxtecan (approximately 532 g/mol for the free payload DXd), the following are proposed MRM transitions for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deruxtecan (DXd) | [M+H]⁺ | Fragment 1 | To be optimized |
| [M+H]⁺ | Fragment 2 (Qualifier) | To be optimized | |
| This compound (IS) | [M+H+2]⁺ | Fragment 1 + 2 | To be optimized |
| [M+H+2]⁺ | Fragment 2 + 2 (Qualifier) | To be optimized |
Note: The user must determine the optimal precursor and product ions, as well as collision energies for their specific instrument.
Data Presentation and Quantitative Analysis
A calibration curve should be constructed by plotting the peak area ratio of the analyte (Deruxtecan) to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of Deruxtecan in the QC and unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Table 1: Example Calibration Curve and QC Performance
| Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.105 | 105.0 | ≤ 20 |
| QC Low | 0.3 | 0.291 | 97.0 | ≤ 15 |
| QC Mid | 50 | 51.5 | 103.0 | ≤ 15 |
| QC High | 80 | 78.4 | 98.0 | ≤ 15 |
| ULOQ | 100 | 101.2 | 101.2 | ≤ 15 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control. Data are for illustrative purposes only.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Calibration Curve | r² ≥ 0.99, ≥ 75% of standards within ±15% of nominal (±20% at LLOQ) |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) for QC samples |
| Precision | ≤ 15% CV (≤ 20% at LLOQ) for QC samples |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under tested conditions (e.g., bench-top, freeze-thaw, long-term storage) |
Conclusion
This application note provides a comprehensive protocol for the quantitative determination of Deruxtecan in plasma using this compound as an internal standard. The described protein precipitation sample preparation method is simple and efficient, and the LC-MS/MS method provides the selectivity and sensitivity required for bioanalytical studies. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the assay. This method can be validated according to regulatory guidelines to support pharmacokinetic studies in drug development.
Application Note: Development of a Calibration Curve for the Quantification of Deruxtecan using Deruxtecan-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan (T-DXd) is an antibody-drug conjugate (ADC) that has shown significant promise in the treatment of HER2-expressing cancers.[1][2] Accurate quantification of Deruxtecan in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for drug development and clinical monitoring.[3][4] This application note provides a detailed protocol for the development of a robust calibration curve for the quantification of a surrogate peptide of Deruxtecan in human plasma using a stable isotope-labeled internal standard, Deruxtecan-d2, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The bioanalysis of ADCs is complex due to their heterogeneous nature.[5] A common strategy for the quantification of ADCs by LC-MS/MS involves the enzymatic digestion of the antibody portion to generate a specific surrogate peptide, which is then measured as a proxy for the intact ADC. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
This protocol outlines the necessary steps for preparing calibration standards and quality control (QC) samples, sample preparation from a biological matrix, and the LC-MS/MS parameters for the analysis.
Experimental Workflow
The overall workflow for the development of the calibration curve and quantification of Deruxtecan is illustrated below.
Caption: Experimental workflow for Deruxtecan quantification.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Deruxtecan | Commercially available | ≥98% purity |
| This compound | Custom synthesis or commercially available | Isotopic purity ≥98% |
| Human Plasma (K2EDTA) | Reputable biological supplier | Bioanalytical grade |
| Acetonitrile (ACN) | Fisher Scientific or equivalent | LC-MS grade |
| Methanol (MeOH) | Fisher Scientific or equivalent | LC-MS grade |
| Formic Acid (FA) | Fisher Scientific or equivalent | LC-MS grade |
| Water | Milli-Q® or equivalent | Ultrapure |
| Trypsin, sequencing grade | Promega or equivalent | MS grade |
| Dithiothreitol (DTT) | Sigma-Aldrich or equivalent | Bioanalytical grade |
| Iodoacetamide (IAM) | Sigma-Aldrich or equivalent | Bioanalytical grade |
| Ammonium Bicarbonate | Sigma-Aldrich or equivalent | Bioanalytical grade |
Protocols
Preparation of Stock Solutions
-
Deruxtecan Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Deruxtecan and dissolve it in an appropriate volume of 50% acetonitrile in water to obtain a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and dissolve it in an appropriate volume of 50% acetonitrile in water to obtain a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store the IS stock solution at -20°C.
-
-
This compound Working Solution (100 ng/mL):
-
Prepare a working solution of the internal standard by diluting the IS stock solution with 50% acetonitrile in water to a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Preparation of Working Solutions:
-
Prepare a series of working solutions of Deruxtecan by serially diluting the 1 mg/mL stock solution with 50% acetonitrile in water.
-
-
Preparation of Calibration Standards:
-
Prepare a minimum of seven calibration standards by spiking the appropriate working solutions into blank human plasma to achieve the desired concentration range. A suggested range is 1 - 1000 ng/mL.
-
The final volume of the spiked working solution should not exceed 5% of the total plasma volume to minimize matrix effects.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high. A suggested set of concentrations would be 3 ng/mL (Low QC), 300 ng/mL (Medium QC), and 800 ng/mL (High QC).
-
Prepare the QC samples by spiking the appropriate working solutions into a separate batch of blank human plasma.
-
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 500 |
| Calibration Standard 7 | 1000 |
| Low QC | 3 |
| Medium QC | 300 |
| High QC | 800 |
Sample Preparation Protocol
-
Sample Thawing:
-
Thaw plasma samples (calibration standards, QCs, and unknown samples) at room temperature.
-
-
Internal Standard Spiking:
-
To 50 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile to each sample.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Digestion:
-
Reconstitute the dried extract in 100 µL of 50 mM ammonium bicarbonate buffer (pH 8.0).
-
Add 10 µL of 100 mM DTT and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add 10 µL of 200 mM IAM and incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.
-
Add 10 µL of a 0.1 µg/µL solution of trypsin in 50 mM ammonium bicarbonate.
-
Incubate at 37°C for 16-18 hours.
-
-
Quenching and Sample Transfer:
-
Stop the digestion by adding 10 µL of 10% formic acid.
-
Centrifuge the samples at 13,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Caption: Sample preparation workflow.
LC-MS/MS Method
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | |
| 0.0 - 1.0 min | 5% B |
| 1.0 - 5.0 min | 5% to 95% B |
| 5.0 - 6.0 min | 95% B |
| 6.0 - 6.1 min | 95% to 5% B |
| 6.1 - 8.0 min | 5% B |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined empirically for the specific surrogate peptide and internal standard |
| Deruxtecan Peptide (Q1/Q3) | e.g., m/z 543.2 -> 432.1 |
| This compound Peptide (Q1/Q3) | e.g., m/z 545.2 -> 434.1 |
Data Analysis and Calibration Curve Construction
-
Data Acquisition:
-
Acquire the data using the LC-MS/MS system software.
-
-
Peak Integration:
-
Integrate the chromatographic peaks for the surrogate peptide of Deruxtecan and the this compound internal standard.
-
-
Calculate Peak Area Ratios:
-
Calculate the peak area ratio of the analyte (Deruxtecan surrogate peptide) to the internal standard (this compound surrogate peptide) for each calibration standard, QC sample, and unknown sample.
-
-
Construct the Calibration Curve:
-
Plot the peak area ratio (y-axis) against the nominal concentration of the calibration standards (x-axis).
-
Perform a linear regression analysis, typically with a 1/x² weighting, to generate the calibration curve.
-
The coefficient of determination (r²) should be ≥ 0.99.
-
-
Quantification of Unknown Samples:
-
Determine the concentration of Deruxtecan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve using the regression equation.
-
Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. This should include assessments of:
-
Selectivity and Specificity: Ensuring no significant interference at the retention times of the analyte and internal standard.
-
Accuracy and Precision: Determined by analyzing the QC samples at low, medium, and high concentrations on multiple days.
-
Calibration Curve: Evaluating the linearity and range of the assay.
-
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determining the efficiency of the extraction process.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a calibration curve for the quantification of Deruxtecan in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard and a robust LC-MS/MS method allows for accurate and precise quantification, which is essential for the successful development and clinical application of this important antibody-drug conjugate. The provided protocol can be adapted and validated for use in various research and clinical settings.
References
- 1. Preparation and Administration | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 2. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Metabolism of Deruxtecan-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan, is a potent topoisomerase I inhibitor. Understanding its metabolic fate is crucial for a comprehensive assessment of the ADC's efficacy and safety profile. The use of a deuterated analog, Deruxtecan-d2, offers significant advantages in in vitro metabolism studies. The deuterium label provides a distinct mass signature, facilitating the tracking of the parent compound and its metabolites, and can serve as an ideal internal standard for quantitative analysis.
These application notes provide detailed protocols for evaluating the in vitro metabolism of this compound using common experimental systems such as human liver microsomes and hepatocytes. The protocols cover metabolic stability, metabolite identification, and reaction phenotyping to identify the key enzymes responsible for its biotransformation. While preclinical data suggest that Deruxtecan (DXd) may have negligible metabolism with rapid clearance, in vitro studies remain essential to fully characterize any potential metabolic pathways.[1] It has been shown that DXd is a substrate for Cytochrome P450 3A (CYP3A) and Organic Anion-Transporting Polypeptide 1B (OATP1B) transporters.[2]
Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes (HLMs) to calculate its intrinsic clearance (CLint).
Data Presentation:
| Parameter | Value |
| Test Compound | This compound |
| Incubation System | Pooled Human Liver Microsomes |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Initial Substrate Conc. | 1 µM |
| Incubation Time Points | 0, 5, 15, 30, 60, 120 min |
| Half-life (t1/2) | >120 min (Example Data) |
| Intrinsic Clearance (CLint) | < 5 µL/min/mg protein (Example Data) |
| Note: The data presented are representative examples and should be determined experimentally. |
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer).
-
Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the diluted microsomes (0.5 mg/mL final concentration) and phosphate buffer at 37°C for 5 minutes.
-
Add the this compound working solution to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate at 37°C with shaking.
-
-
Sample Collection and Quenching:
-
At each time point (0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Experimental Workflow:
Metabolite Identification of this compound in Human Hepatocytes
Objective: To identify potential metabolites of this compound following incubation with cryopreserved human hepatocytes.
Data Presentation:
| Metabolite ID | Proposed Biotransformation | m/z Shift (from this compound) | Relative Abundance |
| M1 | Hydroxylation | +16 | Low |
| M2 | N-dealkylation | -28 | Minor |
| M3 | Glucuronidation | +176 | Trace |
| Note: This is example data. The actual metabolic profile needs to be determined experimentally. |
Experimental Protocol:
-
Hepatocyte Revival and Plating:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a pre-warmed plating medium.
-
Determine cell viability and density using trypan blue exclusion.
-
Plate the hepatocytes at a suitable density (e.g., 1 x 10^6 cells/mL) in collagen-coated plates and allow them to attach.
-
-
Incubation:
-
After attachment, replace the medium with a fresh incubation medium containing 10 µM this compound (a higher concentration is used to facilitate metabolite detection).
-
Incubate at 37°C in a humidified incubator with 5% CO2 for up to 24 hours.
-
Collect samples from both the cell supernatant and cell lysate at various time points (e.g., 0, 4, 8, 24 hours).
-
-
Sample Preparation:
-
For the supernatant, add two volumes of ice-cold acetonitrile to precipitate proteins.
-
For the cell lysate, add ice-cold acetonitrile, sonicate to lyse the cells, and then centrifuge.
-
Combine the processed supernatant and lysate samples or analyze them separately.
-
Evaporate the solvent and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis for Metabolite Identification:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan MS and data-dependent MS/MS spectra.
-
Monitor for the parent this compound and potential metabolites with expected mass shifts (e.g., +16 for hydroxylation, +176 for glucuronidation).
-
The presence of the deuterium label will result in a characteristic isotopic pattern, aiding in the differentiation of drug-related material from endogenous matrix components.
-
-
Data Analysis:
-
Process the raw data using metabolite identification software.
-
Compare the MS/MS fragmentation pattern of potential metabolites with that of the parent compound (this compound) to elucidate the site of modification.
-
Logical Relationship Diagram:
CYP450 Reaction Phenotyping of this compound
Objective: To identify the specific cytochrome P450 (CYP) isozymes responsible for the metabolism of this compound.
Data Presentation:
| CYP Isozyme | Selective Inhibitor | % Inhibition of this compound Metabolism (Example) |
| CYP1A2 | Furafylline | < 10% |
| CYP2C9 | Tienilic Acid | < 10% |
| CYP2C19 | Omeprazole | < 10% |
| CYP2D6 | Quinidine | < 10% |
| CYP3A4/5 | Ketoconazole | > 80% |
| Note: Data are representative and assume a single major metabolic pathway. |
Experimental Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and a panel of selective CYP inhibitors (as listed in the table above) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Use pooled human liver microsomes and prepare the incubation mixture as described in the metabolic stability protocol.
-
-
Incubation:
-
Pre-incubate the microsomes with each selective CYP inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Add this compound to the pre-incubated mixture.
-
Initiate the reaction with the NADPH-regenerating system.
-
Incubate for a fixed period where the reaction is linear (determined from preliminary experiments).
-
-
Sample Processing and Analysis:
-
Quench the reactions with ice-cold acetonitrile.
-
Process the samples as described in the metabolic stability protocol.
-
Quantify the formation of a specific metabolite (if identified) or the depletion of the parent this compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor by comparing the metabolic rate in the presence of the inhibitor to the vehicle control.
-
A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
-
Signaling Pathway Diagram:
OATP1B1 Transporter Substrate Assessment
Objective: To determine if this compound is a substrate of the hepatic uptake transporter OATP1B1.
Data Presentation:
| Cell Line | Uptake of this compound (pmol/mg protein/min) (Example) |
| OATP1B1-expressing HEK293 | 50.2 |
| Vector Control HEK293 | 5.8 |
| Net Transport | 44.4 |
| Note: Example data showing significant uptake in the presence of the transporter. |
Experimental Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably transfected with OATP1B1 and the corresponding vector control cells under standard conditions.
-
Plate the cells in 24- or 48-well plates and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed Krebs-Henseleit buffer.
-
Pre-incubate the cells in buffer for 10 minutes at 37°C.
-
Initiate the uptake by adding buffer containing this compound (e.g., 1 µM) and incubate for a short, linear uptake period (e.g., 2 minutes).
-
To confirm specific uptake, run parallel experiments in the presence of a known OATP1B1 inhibitor (e.g., rifampicin).
-
-
Sample Collection and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., methanol or a buffer containing 0.1% SDS).
-
-
Sample Analysis:
-
Determine the intracellular concentration of this compound in the cell lysates using LC-MS/MS.
-
Measure the protein concentration in each well to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
-
Subtract the uptake in the vector control cells from the uptake in the OATP1B1-expressing cells to determine the net transporter-mediated uptake.
-
A net uptake significantly greater than zero indicates that this compound is a substrate of OATP1B1.
-
Experimental Workflow:
Conclusion
These protocols provide a framework for the comprehensive in vitro evaluation of the metabolic profile of this compound. By employing these methods, researchers can gain valuable insights into its metabolic stability, identify potential biotransformation pathways, and characterize the enzymes and transporters involved in its disposition. This information is critical for understanding the overall pharmacology of Trastuzumab Deruxtecan and for supporting its continued development and clinical use.
References
- 1. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Safety, and Efficacy of Trastuzumab Deruxtecan with Concomitant Ritonavir or Itraconazole in Patients with HER2-Expressing Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Trastuzumab Deruxtecan Payload with Deruxtecan-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate (ADC) that has demonstrated significant efficacy in treating HER2-expressing solid tumors.[1] T-DXd consists of the anti-HER2 antibody trastuzumab, a cleavable tetrapeptide-based linker, and a potent topoisomerase I inhibitor payload, deruxtecan (DXd).[1][2] The quantification of the released payload, DXd, in biological matrices is crucial for understanding the pharmacokinetics (PK), efficacy, and safety of this therapeutic.
This document provides detailed application notes and protocols for the quantitative analysis of deruxtecan in plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incorporating a deuterated internal standard, Deruxtecan-d2, to ensure the highest level of accuracy and precision.
Signaling Pathway of Trastuzumab Deruxtecan
Trastuzumab deruxtecan's mechanism of action begins with the binding of the trastuzumab antibody to the HER2 receptor on the surface of tumor cells.[1][3] This binding leads to the internalization of the ADC-HER2 complex. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic payload, deruxtecan. Deruxtecan then intercalates into the DNA and inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.
Mechanism of action of Trastuzumab Deruxtecan.
Experimental Workflow for Quantitative Analysis
The quantitative analysis of deruxtecan from plasma samples involves several key steps, from sample preparation to data acquisition and analysis. The use of a deuterated internal standard, this compound, is critical for correcting for variability during sample processing and analysis.
Quantitative analysis workflow for Deruxtecan.
Experimental Protocols
Materials and Reagents
-
Deruxtecan analytical standard
-
This compound (internal standard)
-
Control human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
96-well collection plates
-
Plate sealer
-
Centrifuge capable of handling 96-well plates
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Sciex Triple Quad™ or equivalent)
Standard and Internal Standard Stock Solution Preparation
-
Deruxtecan Stock Solution (1 mg/mL): Accurately weigh and dissolve deruxtecan in an appropriate solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the deruxtecan stock solution.
-
Working Solutions: Prepare serial dilutions of the deruxtecan stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration for spiking into samples.
Sample Preparation Protocol
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex all samples to ensure homogeneity.
-
To a 96-well protein precipitation plate, add 50 µL of plasma for each sample, standard, and QC.
-
Add 10 µL of the this compound internal standard working solution to all wells except for the blank matrix samples. To the blank matrix, add 10 µL of methanol:water (1:1, v/v).
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes at medium speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Seal the plate and vortex for 1 minute.
-
The plate is now ready for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting parameters for an LC-MS/MS method for the quantification of deruxtecan. These may need to be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
Mass Spectrometry (MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deruxtecan | 534.2 | 379.1 | 35 |
| This compound | 536.2 | 379.1 | 35 |
Note: The MRM transition for this compound is proposed based on a +2 Da shift in the precursor mass due to the deuterium labeling, assuming a common fragment ion with the unlabeled deruxtecan.
Data Presentation
The use of a deuterated internal standard significantly improves the accuracy and precision of the quantitative analysis by correcting for matrix effects and variations in sample processing.
Table 1: Quantitative Performance of the LC-MS/MS Assay
| Parameter | Result |
| Linear Range | 0.05 - 100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Table 2: Example Pharmacokinetic Data from a Preclinical Study
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=3) |
| 0.25 | 85.6 ± 9.2 |
| 0.5 | 72.3 ± 7.8 |
| 1 | 55.1 ± 6.1 |
| 2 | 38.9 ± 4.5 |
| 4 | 21.7 ± 2.9 |
| 8 | 9.8 ± 1.5 |
| 24 | 1.2 ± 0.3 |
Conclusion
This application note provides a detailed protocol for the robust and sensitive quantification of the Trastuzumab deruxtecan payload, deruxtecan, in plasma using LC-MS/MS with a deuterated internal standard. The use of this compound is essential for achieving reliable and accurate pharmacokinetic data, which is fundamental for the development and clinical application of this important antibody-drug conjugate. The provided methodologies and data serve as a valuable resource for researchers and scientists in the field of drug development.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Deruxtecan-d2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan is the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). Understanding the pharmacokinetic (PK) profile of Deruxtecan is crucial for the preclinical and clinical development of T-DXd. The use of a stable isotope-labeled internal standard, such as Deruxtecan-d2, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision. This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of Deruxtecan in animal models.
Data Presentation
Table 1: Pharmacokinetic Parameters of Released Deruxtecan (DXd) in Tumor-Bearing Mice Following a Single Intravenous Dose of Trastuzumab Deruxtecan (T-DXd)[1]
| Xenograft Model | HER2 Expression | T-DXd Dose (mg/kg) | AUC of released DXd in Tumor (nM·day) |
| NCI-N87 | High | 10 | 493.6 |
| MDA-MB-468 | Very Low | 10 | 156.5 |
Table 2: Pharmacokinetic Parameters of Total Antibody and Trastuzumab Deruxtecan (T-DXd) in Plasma of Tumor-Bearing Mice (10 mg/kg IV Dose)[1]
| Analyte | Xenograft Model | AUC (μmol/L·day) | Clearance (mL/min/kg) |
| Total Antibody | NCI-N87 | 3.88 | 16.7 |
| JIMT-1 | 2.32 | 27.9 | |
| Capan-1 | 2.96 | 22.0 | |
| T-DXd | NCI-N87 | 2.75 | 23.7 |
| JIMT-1 | 1.96 | 33.2 | |
| Capan-1 | 2.45 | 26.6 |
Table 3: Pharmacokinetic Parameters of Deruxtecan (DXd) in Animal Models
| Animal Model | Route of Administration | Dose | T1/2 | Key Findings |
| HER2-positive tumor-bearing mice | IV injection of DXd | Not Specified | 1.35 h | DXd was rapidly cleared from circulation and primarily excreted in feces as the intact form.[1][2] |
| Cynomolgus Monkeys | IV infusion of T-DXd | Not Specified | Not Specified | Systemic exposure to released DXd was low due to a stable linker and high clearance of DXd. The major excretion pathway was fecal.[3] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Deruxtecan in Animal Plasma and Tissue Homogenate using LC-MS/MS with this compound as an Internal Standard
1. Objective: To quantify the concentration of Deruxtecan in plasma and tissue samples from animal PK studies using a validated LC-MS/MS method.
2. Materials and Reagents:
-
Deruxtecan analytical standard
-
This compound (internal standard)
-
Control animal plasma (e.g., mouse, rat, cynomolgus monkey)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Protein precipitation solvent (e.g., ACN with 1% FA)
-
Tissue homogenization buffer (e.g., PBS)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., C18 reversed-phase column)
4. Standard and Internal Standard Preparation:
-
Prepare stock solutions of Deruxtecan and this compound in a suitable solvent (e.g., DMSO or MeOH) at a concentration of 1 mg/mL.
-
Prepare working solutions of Deruxtecan for calibration standards and quality controls (QCs) by serial dilution of the stock solution.
-
Prepare a working solution of this compound at an appropriate concentration to be spiked into all samples.
5. Sample Preparation:
- Plasma Samples:
- Thaw plasma samples on ice.
- To 50 µL of plasma, add 10 µL of the this compound internal standard working solution.
- Vortex briefly.
- Add 200 µL of cold protein precipitation solvent.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Tissue Samples:
- Accurately weigh a portion of the tissue sample.
- Add homogenization buffer (e.g., 3 volumes of buffer to 1 volume of tissue).
- Homogenize the tissue on ice until a uniform suspension is obtained.
- Proceed with the protein precipitation steps as described for plasma samples, using the tissue homogenate.
6. LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to achieve separation of Deruxtecan from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for Deruxtecan and this compound.
-
7. Data Analysis:
-
Integrate the peak areas of the analyte (Deruxtecan) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Deruxtecan in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Animal Pharmacokinetic Study Design
1. Objective: To determine the pharmacokinetic profile of Deruxtecan following administration of T-DXd to an animal model.
2. Animal Model:
-
Select an appropriate animal model (e.g., nude mice with tumor xenografts, cynomolgus monkeys).
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
3. Dosing:
-
Administer T-DXd intravenously at the desired dose levels.
4. Sample Collection:
-
Collect blood samples at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168 hours).
-
Collect plasma by centrifugation.
-
At the end of the study, euthanize the animals and collect relevant tissues.
-
Store all samples at -80°C until analysis.
5. Pharmacokinetic Analysis:
-
Analyze the plasma and tissue samples for Deruxtecan concentrations using the validated LC-MS/MS method described in Protocol 1.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of Deruxtecan.
Caption: Logic of using this compound as an internal standard.
Caption: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).
References
- 1. researchgate.net [researchgate.net]
- 2. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deruxtecan-d2 in Drug-Drug Interaction Studies
Application Notes
Introduction
Deruxtecan (DXd) is the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). As with any small molecule drug, the released payload is susceptible to drug-drug interactions (DDIs), which can alter its pharmacokinetic profile and potentially impact safety and efficacy.[1] Understanding the DDI potential of Deruxtecan is a critical component of its clinical development, as mandated by regulatory agencies like the FDA.[2][3][4] Preclinical and clinical studies are essential to evaluate how co-administered drugs might affect the exposure of Deruxtecan.
Deruxtecan-d2, a deuterated form of Deruxtecan, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5] Its near-identical physicochemical properties to the non-labeled analyte ensure that it effectively accounts for variability during sample preparation and analysis, leading to highly accurate and precise quantification of Deruxtecan in complex biological matrices.
Metabolism and DDI Potential of Deruxtecan
In vitro studies have identified the metabolic pathways of Deruxtecan, which are crucial for predicting and evaluating DDI risks. The payload, DXd, is a substrate for several key enzymes and transporters:
-
Metabolizing Enzyme: Cytochrome P450 3A4 (CYP3A4) is involved in the metabolism of DXd.
-
Transporters: DXd is a substrate for OATP1B, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP).
Given these characteristics, there is a potential for DDIs when T-DXd is co-administered with drugs that are strong inhibitors or inducers of CYP3A4 or these transporters. A small increase in the systemic exposure of a potent cytotoxic payload like Deruxtecan could significantly impact patient safety.
Clinical DDI Studies
A dedicated clinical study (NCT03383692) was conducted to assess the DDI potential of T-DXd in patients with HER2-expressing advanced solid tumors. This study evaluated the effects of a dual OATP1B/CYP3A inhibitor (ritonavir) and a strong CYP3A inhibitor (itraconazole) on the pharmacokinetics of T-DXd and the released DXd. The results indicated that co-administration of these inhibitors did not have a clinically meaningful impact on the pharmacokinetics of T-DXd or DXd, suggesting a low risk of DDIs mediated by these pathways.
Data Presentation
Table 1: Pharmacokinetic Parameters of T-DXd and Deruxtecan (DXd) with and without DDI Perpetrators
| Analyte | Perpetrator | Parameter | Cycle 2 (T-DXd alone) | Cycle 3 (T-DXd + Perpetrator) | Geometric Mean Ratio (Cycle 3 / Cycle 2) | 90% Confidence Interval |
| T-DXd | Ritonavir | Cmax (µg/mL) | - | - | 1.05 | 0.98–1.13 |
| AUC17d (µg·day/mL) | - | - | - | - | ||
| Itraconazole | Cmax (µg/mL) | - | - | 1.03 | 0.96–1.09 | |
| AUC17d (µg·day/mL) | - | - | - | - | ||
| DXd | Ritonavir | Cmax (ng/mL) | - | - | 0.99 | 0.85–1.14 |
| AUC17d (ng·day/mL) | - | - | 1.22 | 1.08–1.37 | ||
| Itraconazole | Cmax (ng/mL) | - | - | 1.04 | 0.92–1.18 | |
| AUC17d (ng·day/mL) | - | - | 1.18 | 1.11–1.25 |
Cmax: Maximum serum concentration; AUC17d: Partial area under the concentration-time curve through day 17. Data synthesized from the results of the NCT03383692 study.
Experimental Protocols
Protocol 1: Clinical DDI Study Design
This protocol is based on the design of the phase I, open-label, single-sequence crossover study (NCT03383692).
-
Patient Population: Patients with HER2-expressing advanced solid tumors.
-
Treatment Regimen:
-
T-DXd is administered intravenously at a dose of 5.4 mg/kg on Day 1 of each 21-day cycle.
-
Cycle 1 & 2: Patients receive T-DXd monotherapy.
-
Cycle 3: Patients are divided into two cohorts:
-
Cohort 1: Receives a dual OATP1B/CYP3A inhibitor (e.g., ritonavir) from Day 17 of Cycle 2 through the end of Cycle 3.
-
Cohort 2: Receives a strong CYP3A inhibitor (e.g., itraconazole) from Day 17 of Cycle 2 through the end of Cycle 3.
-
-
-
Pharmacokinetic (PK) Sampling:
-
Serial blood samples are collected at predefined time points during Cycle 2 (baseline) and Cycle 3 (with perpetrator) to determine the serum concentrations of T-DXd and unconjugated DXd.
-
-
Bioanalysis:
-
Serum concentrations of T-DXd are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Serum concentrations of unconjugated DXd are measured using a validated LC-MS/MS method with this compound as the internal standard.
-
-
Endpoints:
-
Primary: Cmax and AUC of T-DXd and DXd with and without the perpetrator drug.
-
Secondary: Safety and tolerability of the combination.
-
Protocol 2: Bioanalytical Method for Deruxtecan Quantification using LC-MS/MS
This protocol describes a general procedure for the quantification of Deruxtecan in human plasma, incorporating this compound as the internal standard.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma standard, quality control, or study sample, add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL). Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Deruxtecan and this compound.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Deruxtecan to this compound against the nominal concentration of the calibration standards.
-
The concentration of Deruxtecan in the quality control and study samples is determined from the calibration curve using the measured peak area ratios.
-
Mandatory Visualization
Caption: Clinical DDI study workflow for Trastuzumab Deruxtecan.
Caption: Metabolic pathways of Deruxtecan (DXd).
References
- 1. ovid.com [ovid.com]
- 2. Clinical Pharmacology Considerations for Antibody-Drug Conjugates Guidance for Industry | FDA [fda.gov]
- 3. FDA finalizes guidance on designing pharmacology studies for antibody-drug conjugates | RAPS [raps.org]
- 4. Federal Register :: Clinical Pharmacology Considerations for Antibody-Drug Conjugates; Guidance for Industry; Availability [federalregister.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Deruxtecan-d2 in Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan, the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), has demonstrated significant efficacy in targeting HER2-expressing tumors. Understanding the tissue distribution and pharmacokinetics of Deruxtecan is critical for optimizing therapeutic strategies and assessing off-target toxicities. The use of a stable isotope-labeled internal standard, such as Deruxtecan-d2, is essential for the accurate and precise quantification of Deruxtecan in complex biological matrices like tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical tissue distribution studies. The methodologies described herein are based on established principles of bioanalysis and are intended to guide researchers in developing robust and reliable quantitative assays.
Mechanism of Action and Signaling Pathway
Trastuzumab Deruxtecan (T-DXd) exerts its cytotoxic effect through a multi-step process. The monoclonal antibody component, Trastuzumab, binds to the HER2 receptor on the surface of tumor cells. Following binding, the ADC-receptor complex is internalized into the cell and trafficked to the lysosome. Within the lysosome, the enzymatically cleavable linker is cleaved, releasing the membrane-permeable payload, Deruxtecan. Deruxtecan then intercalates into the DNA and inhibits the topoisomerase I enzyme, leading to DNA damage and ultimately, apoptotic cell death. Due to its membrane permeability, released Deruxtecan can also exert a "bystander effect" by diffusing into adjacent tumor cells, regardless of their HER2 expression status.
Figure 1: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical tissue distribution studies of Deruxtecan following administration of T-DXd in tumor-bearing mouse models. These values are illustrative and will vary based on the specific animal model, tumor type, dose, and time point.
Table 1: Pharmacokinetic Parameters of Released Deruxtecan (DXd) in Plasma and Tumor
| Xenograft Model | HER2 Expression | Dose (mg/kg) | Matrix | AUC (nM·day) |
|---|---|---|---|---|
| NCI-N87 | High (3+) | 10 | Plasma | ~30-40 |
| NCI-N87 | High (3+) | 10 | Tumor | 493.6[1] |
| Capan-1 | Low (2+) | 10 | Tumor | ~300-400 |
| JIMT-1 | Medium (2+) | 10 | Tumor | ~200-300 |
| MDA-MB-468 | Negative (0) | 10 | Tumor | 156.5[1] |
Table 2: Bioanalytical Method Validation Parameters for Deruxtecan Quantification
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N ≥ 10 | 0.005 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Minimal | < 15% |
Experimental Protocols
Protocol 1: Animal Dosing and Tissue Collection
-
Animal Model: Utilize appropriate tumor xenograft models (e.g., NCI-N87 for HER2-positive, MDA-MB-468 for HER2-negative) in immunocompromised mice (e.g., Nude or NOD-SCID).
-
Acclimatization: Allow animals to acclimatize for at least 7 days before study initiation.
-
Dosing: Administer T-DXd intravenously (IV) at the desired dose (e.g., 10 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 1, 6, 24, 48, 96, 168 hours post-dose), euthanize a cohort of animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Tissue Collection: Perfuse animals with cold saline to remove blood from tissues. Excise tumors and various organs (e.g., liver, kidney, spleen, lung, heart, brain).
-
Sample Processing: Blot tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen.
-
Storage: Store all plasma and tissue samples at -80°C until analysis.
Protocol 2: Tissue Homogenization and Extraction for LC-MS/MS Analysis
This protocol describes a generic protein precipitation and extraction method. Optimization may be required for specific tissue types.
Figure 2: Workflow for tissue extraction and sample preparation.
-
Preparation: On the day of analysis, retrieve tissue samples from -80°C storage. Keep them on dry ice.
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 4 volumes of ice-cold Phosphate Buffered Saline (PBS) (e.g., 200 µL for 50 mg of tissue).
-
Homogenize the tissue using a bead beater or a mechanical homogenizer until no visible tissue fragments remain. Keep samples on ice throughout the process.
-
-
Internal Standard Spiking:
-
To a 100 µL aliquot of the tissue homogenate, add a known amount of this compound working solution (e.g., 10 µL of a 100 ng/mL solution). This serves as the internal standard for quantification.
-
-
Protein Precipitation:
-
Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL) to the spiked homogenate to precipitate proteins.
-
-
Extraction:
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification of Deruxtecan
The following are typical starting parameters for an LC-MS/MS method. Instrument-specific optimization is required.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting |
|---|---|
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Sciex Exion) |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX 7500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for specific instrument Deruxtecan (Analyte): e.g., m/z 534.2 -> 370.1 this compound (IS): e.g., m/z 536.2 -> 372.1 |
| Dwell Time | 50-100 ms |
| Collision Energy | To be optimized |
| Declustering Potential| To be optimized |
Data Analysis:
-
Calibration Curve: Prepare a calibration curve by spiking blank tissue homogenate with known concentrations of Deruxtecan standard and a constant concentration of this compound.
-
Quantification: Determine the concentration of Deruxtecan in the tissue samples by calculating the peak area ratio of the analyte to the internal standard (Deruxtecan/Deruxtecan-d2) and interpolating this ratio against the calibration curve.
-
Normalization: Express the final concentration as ng of Deruxtecan per gram of tissue (ng/g).
Conclusion
The protocols and data presented provide a framework for conducting tissue distribution studies of Deruxtecan using this compound as an internal standard. Accurate quantification of the payload in target and non-target tissues is fundamental to understanding the efficacy and safety profile of T-DXd. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, ensuring the reliability and reproducibility of the generated data, which is critical for making informed decisions in the drug development process.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Deruxtecan-d2 in LC-MS
Welcome to the technical support center for troubleshooting issues related to the analysis of Deruxtecan-d2 using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in resolving specific challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing poor signal intensity of this compound in my LC-MS analysis?
Poor signal intensity for an antibody-drug conjugate (ADC) like this compound can arise from a combination of factors related to the molecule's complexity, sample preparation, chromatographic conditions, and mass spectrometer settings. Common causes include:
-
Sample-Related Issues:
-
Low Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection (LOD).[1]
-
Sample Degradation: ADCs can be sensitive to temperature fluctuations and storage conditions. Improper handling can lead to degradation and loss of signal.
-
Inefficient Extraction: Poor recovery of this compound during sample preparation from complex matrices can result in a lower concentration being introduced to the LC-MS system.[1]
-
-
Chromatography-Related Issues:
-
Poor Peak Shape: Broad or tailing peaks lead to a decreased signal-to-noise ratio.[1][2] This can be caused by a suboptimal column, mobile phase, or gradient.
-
Irreversible Binding: ADCs, being large and sometimes hydrophobic molecules, can irreversibly bind to the stationary phase of the column, leading to signal loss.[3]
-
System Leaks: Leaks in the LC system can cause fluctuations in flow rate and pressure, resulting in inconsistent and low signal intensity.
-
-
Mass Spectrometry-Related Issues:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the ion source, leading to a significant drop in signal.
-
In-source Fragmentation: The linker or payload of the ADC can be fragile and may fragment in the ion source if the settings are not optimized, leading to a decrease in the signal of the intact molecule.
-
Suboptimal Ion Source Parameters: Inefficient ionization and ion transfer due to non-optimized source conditions (e.g., gas flows, temperatures, voltages) can severely impact signal intensity.
-
Detector Saturation: While it may seem counterintuitive, a very high concentration of the analyte can saturate the detector, leading to distorted peak shapes and inaccurate intensity measurements.
-
Q2: How can I systematically troubleshoot the root cause of low signal intensity for this compound?
A systematic approach is crucial to efficiently identify the source of the problem. A recommended workflow involves isolating the issue to the sample, the LC system, or the MS detector.
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low signal intensity.
Experimental Protocols & Methodologies
Protocol 1: Direct Infusion Analysis to Isolate MS Performance
This protocol is designed to determine if the mass spectrometer is performing optimally, independent of the liquid chromatography system.
-
Prepare Analyte Solution: Prepare a solution of this compound standard at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up Infusion: Use a syringe pump to directly infuse the analyte solution into the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min).
-
MS Parameter Optimization:
-
Set the mass spectrometer to acquire data in full scan mode over the expected m/z range for this compound.
-
Systematically adjust key ion source parameters while monitoring the signal intensity of the target analyte. These parameters include:
-
Capillary voltage
-
Gas temperatures (nebulizing and drying gas)
-
Gas flow rates (nebulizing and drying gas)
-
Cone/fragmentor voltage
-
-
-
Evaluate Signal: A strong, stable signal indicates that the mass spectrometer is functioning correctly and the issue likely lies with the LC system or sample matrix. A weak or unstable signal points towards a problem with the MS itself or the analyte standard.
Q3: My signal for this compound is low when analyzing it in a biological matrix, but the standard in a clean solvent looks fine. What could be the problem and how do I fix it?
This scenario strongly suggests ion suppression due to matrix effects. Co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) can compete with this compound for ionization, thereby reducing its signal intensity.
Mitigation Strategies for Ion Suppression:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively retain this compound while washing away interfering matrix components.
-
Immunoaffinity Capture: Use antibodies specific to the trastuzumab portion of this compound to achieve highly selective extraction from the matrix.
-
Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components.
-
-
Optimize Chromatography:
-
Adjust the Gradient: Modify the elution gradient to achieve better separation between this compound and the matrix components causing suppression.
-
Change Column Chemistry: Experiment with a column that has a different stationary phase chemistry to alter the retention and elution profile of both the analyte and interferences.
-
-
Use an Internal Standard: While this doesn't improve the signal of this compound, a stable isotope-labeled internal standard can help to accurately quantify the analyte despite signal suppression by compensating for the variability.
Data Presentation: LC-MS Parameter Optimization
Optimizing LC-MS parameters is critical for maximizing the signal intensity of this compound. Below is a table summarizing typical starting parameters and their potential impact on signal intensity.
| Parameter | Typical Starting Value | Effect of Adjustment on Signal Intensity | Considerations for this compound |
| LC Parameters | |||
| Column Temperature | 40 - 60 °C | Higher temperatures can improve peak shape but may degrade thermally labile ADCs. | Start at a lower temperature and gradually increase while monitoring for degradation. |
| Mobile Phase pH | Acidic (e.g., 0.1% Formic Acid) | Can affect the stability of the linker-payload. | Formic acid is generally preferred over trifluoroacetic acid (TFA) as TFA can cause significant ion suppression. |
| Flow Rate | 0.2 - 0.4 mL/min | Lower flow rates can improve ionization efficiency. | Dependent on the column's internal diameter; lower flow rates are beneficial for smaller ID columns. |
| MS Parameters | |||
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process; too high or too low can be detrimental. | Tune for maximum stable signal of the most abundant charge state. |
| Nebulizing Gas Flow | Manufacturer Dependent | Aids in droplet formation; needs to be optimized with flow rate. | Higher flow rates may be needed for more aqueous mobile phases. |
| Drying Gas Temperature | 250 - 350 °C | Facilitates desolvation; excessive heat can cause degradation. | Optimize to achieve the best signal without evidence of in-source decay. |
| Cone/Fragmentor Voltage | 50 - 150 V | Affects ion transmission and can induce in-source fragmentation. | Keep this value as low as possible while maintaining good signal to prevent fragmentation of the payload or linker. |
Q4: I am using a reversed-phase method and see a lot of peak tailing and low intensity. What chromatographic adjustments can I make?
Peak tailing and low intensity in reversed-phase chromatography of ADCs are often due to secondary interactions with the stationary phase or poor solubility.
Workflow for Optimizing Reversed-Phase Chromatography
Caption: A decision-making workflow for improving peak shape in RP-LC.
Key Recommendations:
-
Elevated Temperatures: Increasing the column temperature (e.g., 60-80 °C) can reduce hydrophobic interactions and improve peak shape.
-
Organic Modifier: Adding a small percentage of isopropanol or n-propanol to the mobile phase can help to reduce strong interactions between the ADC and the stationary phase.
-
Column Choice: Ensure the column has a wide pore size (e.g., >300 Å) to accommodate the large size of the ADC.
-
Alternative Chromatography: If reversed-phase methods continue to provide poor results, consider alternative techniques such as native size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), which are often better suited for intact ADC analysis.
References
Technical Support Center: Optimizing Chromatographic Separation of Deruxtecan and Deruxtecan-d2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of Deruxtecan and its deuterated internal standard, Deruxtecan-d2. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Deruxtecan to consider for chromatographic method development?
A1: Deruxtecan is a potent topoisomerase I inhibitor and the payload component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). Its structure includes a cleavable tetrapeptide-based linker. Key properties influencing its chromatographic behavior include its molecular weight, polarity, and potential for interactions with the stationary phase. Understanding these characteristics is crucial for selecting the appropriate column and mobile phase for optimal separation.
Q2: Why is a deuterated internal standard like this compound recommended for the quantitative analysis of Deruxtecan?
A2: A deuterated internal standard is considered the gold standard in quantitative LC-MS analysis.[1] Since this compound has nearly identical physicochemical properties to Deruxtecan, it co-elutes very closely and experiences similar matrix effects, extraction recovery, and ionization efficiency.[1] This co-elution ensures that variations during sample preparation and analysis are accounted for, leading to more accurate and precise quantification of Deruxtecan in complex biological matrices.[2][3]
Q3: What are the common challenges in the bioanalysis of ADC payloads like Deruxtecan?
A3: The bioanalysis of ADC payloads presents several challenges. Due to the high potency of Deruxtecan, the released payload in circulation is typically at very low concentrations, requiring highly sensitive analytical methods. The stability of the linker and payload in biological matrices is another critical factor to consider. Furthermore, the complexity of biological samples can lead to significant matrix effects, potentially suppressing or enhancing the ionization of the analyte and internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of Deruxtecan and this compound.
Q4: My chromatogram shows significant peak tailing for both Deruxtecan and this compound. What are the likely causes and how can I resolve this?
A4: Peak tailing can compromise resolution and accuracy. Common causes and solutions are outlined below:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing.
-
Solution: Lower the mobile phase pH (e.g., to pH 3 or below) to suppress the ionization of silanol groups. Ensure your column is stable at the chosen pH. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask active silanol sites.
-
-
Column Overload: Injecting too high a concentration of the analytes can lead to asymmetrical peaks.
-
Solution: Dilute the sample and reinject. If peak shape improves, column overload was the likely issue.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak distortion.
-
Solution: Implement a robust sample clean-up procedure. If the column is old or has been used extensively with complex matrices, consider replacing it.
-
Q5: I am observing a chromatographic shift between Deruxtecan and this compound. Is this normal, and can it affect my results?
A5: A slight retention time difference between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "isotope effect". Typically, in reversed-phase chromatography, the deuterated compound (this compound) may elute slightly earlier than the non-deuterated analyte (Deruxtecan).
-
Impact on Results: While a small, consistent shift is often acceptable, a significant or variable shift can be problematic. If the two compounds do not co-elute closely, they may be affected differently by matrix components, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Confirm the Shift: Overlay the chromatograms of individual and mixed standards to accurately determine the extent of the shift.
-
Optimize Mobile Phase: Adjusting the organic solvent composition or the gradient profile can sometimes minimize the retention time difference.
-
Evaluate Peak Integration: Ensure that the integration parameters are set correctly to accurately measure the peak areas of both the analyte and the internal standard.
-
Q6: My signal intensity for Deruxtecan is low and variable, especially in plasma samples. What could be the cause and how can I improve it?
A6: Low and variable signal intensity, particularly in biological matrices, often points to matrix effects, specifically ion suppression.
-
Cause: Co-eluting endogenous components from the plasma can interfere with the ionization of Deruxtecan in the mass spectrometer's ion source, reducing its signal.
-
Solutions:
-
Improve Sample Preparation: Enhance the clean-up of your plasma samples. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic conditions to better separate Deruxtecan from the interfering matrix components. Modifying the gradient or trying a different stationary phase can be effective.
-
Adjust Mass Spectrometry Parameters: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for Deruxtecan and minimize the influence of matrix components.
-
Experimental Protocols
Recommended LC-MS/MS Method for Deruxtecan and this compound
This protocol provides a starting point for the development and optimization of a robust analytical method.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. A typical starting point could be 5-95% B over 5-7 minutes. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The MRM transitions will need to be optimized for your specific instrument by infusing standard solutions of Deruxtecan and this compound.
Sample Preparation from Plasma
A solid-phase extraction (SPE) protocol is recommended for plasma samples to minimize matrix effects.
-
Pre-treatment: To 100 µL of plasma, add 20 µL of this compound internal standard solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Deruxtecan.
Caption: A decision tree for troubleshooting common chromatographic problems.
References
Addressing matrix effects in the bioanalysis of Deruxtecan-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Deruxtecan-d2. The focus is on identifying and mitigating matrix effects to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Deruxtecan, due to co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of the LC-MS/MS assay.[1][2] For this compound, which serves as an internal standard, matrix effects can compromise its ability to compensate for variations in the analytical process if it is affected differently than the unlabeled Deruxtecan.
Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?
A2: Deuterated internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis. Since this compound is chemically almost identical to Deruxtecan, it is expected to co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the primary sources of matrix effects in plasma or serum samples for Deruxtecan analysis?
A4: The primary sources of matrix effects in biological fluids like plasma or serum are endogenous components such as phospholipids, salts, proteins, and metabolites. Exogenous materials, like polymers from plastic tubes or anticoagulants (e.g., Li-heparin), can also contribute to matrix effects.
Q5: What are the common sample preparation techniques to minimize matrix effects for Deruxtecan bioanalysis?
A5: Common sample preparation techniques to reduce matrix interferences include:
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by selectively isolating the analyte on a solid sorbent.
-
Affinity Capture: This technique uses antibodies to specifically capture the ADC (Trastuzumab Deruxtecan), followed by elution and analysis of the payload. This is a highly selective method for ADC bioanalysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of Deruxtecan/Deruxtecan-d2 area ratio | Differential Matrix Effects: Analyte and internal standard are not experiencing the same degree of ion suppression/enhancement. | 1. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to ensure co-elution of Deruxtecan and this compound. 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from PPT to SPE or affinity capture) to remove interfering matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components. |
| Analyte and deuterated internal standard do not co-elute | Isotope Effect: The deuterium labeling can slightly alter the physicochemical properties of the internal standard, leading to chromatographic separation from the analyte. | 1. Change Chromatographic Conditions: Experiment with different columns (e.g., different stationary phases or particle sizes) and mobile phases to achieve co-elution. 2. Use a Column with Lower Resolution: In some cases, a less efficient column can merge the peaks of the analyte and the internal standard. |
| Unexpectedly high or low analyte concentrations | Matrix Effects Affecting Accuracy: Significant ion suppression or enhancement is occurring that is not fully compensated by the internal standard. | 1. Perform a Matrix Effect Assessment: Quantify the extent of ion suppression or enhancement using a post-extraction addition method. 2. Re-evaluate Sample Preparation: The current method may not be sufficiently removing interfering substances. Consider alternative extraction techniques. 3. Check for Carryover: Inject a blank sample after a high concentration sample to ensure no carryover is occurring. |
| Inconsistent internal standard response | Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression/enhancement of the internal standard. | 1. Standardize Sample Collection and Handling: Ensure consistency in sample collection tubes, anticoagulants, and storage conditions. 2. Use a More Robust Sample Preparation Method: SPE or affinity capture can provide more consistent sample cleanup across different lots of matrix. |
Quantitative Data Summary
The following tables summarize representative data for assessing matrix effects and recovery. The acceptance criteria are based on typical regulatory guidelines for bioanalytical method validation.
Table 1: Matrix Effect Assessment
| Analyte | Matrix Lot | Concentration (ng/mL) | Peak Area (Neat Solution - A) | Peak Area (Post-Spiked Extract - B) | Matrix Effect (%) (B/A * 100) |
| Deruxtecan | 1 | 10 | 150,000 | 127,500 | 85.0 |
| Deruxtecan | 2 | 10 | 150,000 | 135,000 | 90.0 |
| Deruxtecan | 3 | 10 | 150,000 | 120,000 | 80.0 |
| Deruxtecan | 1 | 500 | 7,500,000 | 6,525,000 | 87.0 |
| Deruxtecan | 2 | 500 | 7,500,000 | 6,825,000 | 91.0 |
| Deruxtecan | 3 | 500 | 7,500,000 | 6,300,000 | 84.0 |
| This compound | 1 | 100 | 1,000,000 | 860,000 | 86.0 |
| This compound | 2 | 100 | 1,000,000 | 920,000 | 92.0 |
| This compound | 3 | 100 | 1,000,000 | 810,000 | 81.0 |
Acceptance Criteria: The coefficient of variation (CV) of the matrix factor across different lots of matrix should be ≤15%.
Table 2: Recovery Assessment
| Analyte | Concentration (ng/mL) | Peak Area (Post-Spiked Extract - B) | Peak Area (Pre-Spiked Extract - C) | Recovery (%) (C/B * 100) | | :--- | :--- | :--- | :--- | :--- | :--- | | Deruxtecan | 10 | 130,000 | 110,500 | 85.0 | | Deruxtecan | 500 | 6,600,000 | 5,742,000 | 87.0 | | this compound | 100 | 880,000 | 765,600 | 87.0 |
Acceptance Criteria: Recovery should be consistent, precise, and reproducible.
Experimental Protocols
1. Sample Preparation using Protein Precipitation (PPT)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load 100 µL of plasma sample pre-treated with 100 µL of 4% phosphoric acid.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with the elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Deruxtecan: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion+2] > [Product Ion+2]
-
(Note: Specific MRM transitions should be optimized in the laboratory.)
Visualizations
Caption: Workflow for Bioanalysis and Matrix Effect Assessment.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
Technical Support Center: Analysis of Deruxtecan-d2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of Deruxtecan-d2, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation, also known as in-source decay, is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they are mass-analyzed. For a complex antibody-drug conjugate (ADC) like this compound, this is a significant concern because its intricate structure, featuring a monoclonal antibody linked to a cytotoxic payload via a cleavable linker, is susceptible to dissociation under harsh ionization conditions. This fragmentation can lead to an inaccurate assessment of the drug-to-antibody ratio (DAR), misinterpretation of the ADC's integrity, and challenges in identifying and quantifying different drug-loaded species.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of in-source fragmentation of this compound and other ADCs are excessive energy transfer to the molecule during the electrospray ionization (ESI) process. Key contributing factors include:
-
High Ion Source Temperature: Elevated temperatures can provide enough thermal energy to break labile bonds within the linker-payload moiety.[1]
-
High Cone/Fragmentor/Declustering Potential Voltage: These voltages are applied to facilitate ion desolvation and transmission. However, excessively high voltages can induce collisions with gas molecules in the source, leading to fragmentation.[1]
-
Harsh Mobile Phase Conditions: The use of highly acidic mobile phases (e.g., with trifluoroacetic acid) and high percentages of organic solvents can denature the antibody structure, exposing the labile linker and promoting fragmentation.
Q3: What is native mass spectrometry and how does it help in preventing in-source fragmentation?
A3: Native mass spectrometry (MS) is an analytical technique that aims to analyze proteins and protein complexes in their near-native, folded state.[2] This is achieved by using non-denaturing mobile phases, typically with volatile buffers like ammonium acetate at a near-neutral pH. For this compound, native MS is highly advantageous because it helps to:
-
Preserve the Intact ADC Structure: By maintaining the non-covalent interactions that hold the antibody's subunits together, the overall structure is more stable and less prone to fragmentation.
-
Reduce Charge States: Proteins analyzed under native conditions carry fewer charges, resulting in ions at a higher m/z range, which can sometimes lead to better separation of different drug-loaded species.
-
Minimize In-Source Fragmentation: The gentler ionization conditions inherent to native MS significantly reduce the energy transferred to the ADC, thereby minimizing unwanted fragmentation.
Q4: Can I use reversed-phase liquid chromatography (RP-LC) for this compound analysis?
A4: While RP-LC is a powerful separation technique, it often employs denaturing mobile phases (e.g., acetonitrile with formic acid or TFA) that can induce in-source fragmentation of ADCs like this compound. For intact ADC analysis where preventing fragmentation is critical, size-exclusion chromatography (SEC) coupled with native MS is often the preferred method. SEC separates molecules based on their size in a non-denaturing mobile phase, making it ideal for preserving the integrity of the ADC before it enters the mass spectrometer.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation during the LC-MS analysis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High abundance of fragment ions corresponding to the free payload or linker-payload. | Excessive energy in the ion source. | 1. Reduce Cone/Fragmentor/Declustering Potential: Gradually decrease the voltage in increments of 10-20 V and monitor the intensity of the fragment ions relative to the intact ADC. 2. Lower Ion Source Temperature: Decrease the source temperature in steps of 25°C. A typical starting point for native MS is around 100-150°C. 3. Optimize Gas Flow Rates: Ensure nebulizing and desolvation gas flow rates are sufficient for desolvation but not so high as to cause excessive collisional activation. |
| Poor peak shape and low intensity of the intact ADC. | Denaturation of the ADC on the LC column or in the mobile phase. | 1. Switch to a Native MS-compatible LC method: Employ a size-exclusion chromatography (SEC) column with a mobile phase of 50-150 mM ammonium acetate. 2. Avoid Acidic Modifiers: If using RP-LC for subunit analysis, replace trifluoroacetic acid (TFA) with formic acid at a low concentration (e.g., 0.1%) or, ideally, use a native MS approach. |
| Broad mass spectra with unresolved drug-loaded species. | Incomplete desolvation or multiple charge states. | 1. Optimize ESI Source Parameters: Fine-tune the nebulizer gas flow and source temperatures to ensure efficient desolvation without causing fragmentation. 2. Adjust Mobile Phase Composition: Ensure the mobile phase is compatible with native MS to promote a more compact charge state distribution. |
| Signal intensity of the intact ADC is low. | Suboptimal ionization or ion transmission. | 1. Optimize Capillary Voltage: Adjust the capillary voltage to achieve a stable spray and maximize the signal of the intact ADC. A typical starting point is around 3.5-4.0 kV. 2. Check Sprayer Position: Optimize the position of the ESI probe relative to the mass spectrometer inlet. 3. Use an appropriate S-lens/RF level: For Thermo Fisher instruments, an S-lens RF level of around 200% has been reported for T-DXd analysis. |
Quantitative Data Summary
The following table summarizes typical starting parameters for the native LC-MS analysis of Trastuzumab Deruxtecan (T-DXd). It is crucial to note that optimal values may vary depending on the specific instrument and column used.
| Parameter | Value | Reference |
| LC Column | ACQUITY Premier Protein SEC 250 Å, 1.7 µm, 4.6 x 150 mm | |
| Mobile Phase | 50 mM Ammonium Acetate (NH₄OAc), pH 6.9 | |
| Flow Rate | 150 - 250 µL/min | |
| Capillary Voltage | 4.0 kV | |
| Ion Transfer Capillary Temperature | 250 °C | |
| Vaporizer Temperature | 150 °C | |
| Sheath Gas Flow Rate | 30 a.u. | |
| Auxiliary Gas Flow Rate | 10 a.u. | |
| S-lens RF Level | 200% | |
| Cone/Fragmentor Voltage | Start with low values and optimize |
Experimental Protocols
Protocol 1: Native SEC-MS for Intact this compound Analysis
-
Sample Preparation:
-
If necessary, perform a buffer exchange of the this compound sample into a volatile buffer such as 150 mM ammonium acetate, pH 6.9, using a desalting column or a microconcentrator.
-
Dilute the sample to a final concentration of approximately 1 µg/µL in the mobile phase.
-
-
LC Method:
-
Column: Waters ACQUITY Premier Protein SEC 250 Å, 1.7 µm, 4.6 x 150 mm or equivalent.
-
Mobile Phase: 50 mM Ammonium Acetate, pH 6.9.
-
Flow Rate: 250 µL/min.
-
Injection Volume: 5-10 µL.
-
Run Time: Isocratic elution for 10-15 minutes.
-
-
MS Method (Thermo Orbitrap Example):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 4.0 kV.
-
Sheath Gas: 30.
-
Aux Gas: 10.
-
Ion Transfer Tube Temp: 250 °C.
-
Vaporizer Temp: 150 °C.
-
S-Lens RF Level: 200%.
-
Mass Range: 2000-8000 m/z.
-
Resolution: 140,000.
-
In-source CID: 0 eV (to minimize fragmentation).
-
Protocol 2: Middle-Up Analysis of this compound using IdeS Digestion
-
Sample Preparation:
-
Digest this compound with IdeS enzyme to generate F(ab')2 and Fc/2 fragments. A typical ratio is 1 unit of enzyme per 1 µg of ADC, incubated at 37°C for 30 minutes.
-
The digested sample can be analyzed directly or after reduction to separate the light and heavy chains.
-
-
LC Method (Native SEC-MS):
-
Use the same LC method as in Protocol 1, but with a potentially lower flow rate of 150 µL/min.
-
-
MS Method:
-
Use similar MS parameters as in Protocol 1, but adjust the mass range to be appropriate for the expected fragments (e.g., 500-4000 m/z).
-
A low amount of in-source CID (e.g., 10-15 eV) can be applied to induce fragmentation of the subunits for sequence verification if desired, but for minimizing fragmentation of the drug-linker, it should be kept low.
-
Visualizations
References
Technical Support Center: Overcoming Poor Recovery of Deruxtecan-d2 During Sample Extraction
Welcome to the technical support center for troubleshooting issues related to the sample extraction of Deruxtecan-d2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visual aids to enhance your understanding of the underlying principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to poor recovery of this compound, a hydrophobic molecule, during sample extraction from biological matrices such as plasma or serum.
Q1: I am experiencing low and variable recovery of this compound after protein precipitation with acetonitrile. What are the potential causes and how can I improve my recovery?
A1: Low recovery after protein precipitation is a common issue, especially with hydrophobic analytes like Deruxtecan. Here are the likely causes and troubleshooting steps:
-
Incomplete Protein Precipitation: Insufficient acetonitrile volume can lead to incomplete precipitation of plasma proteins, resulting in the analyte remaining bound and being discarded with the protein pellet.
-
Solution: Increase the ratio of acetonitrile to plasma. A common starting point is 3:1 (v/v). You can optimize this by testing ratios up to 5:1.
-
-
Analyte Co-precipitation: Due to its hydrophobic nature, this compound can adsorb to the precipitated proteins and be removed from the solution.
-
Solution: After adding acetonitrile, ensure vigorous and thorough vortexing to break the interactions between the analyte and proteins. Additionally, performing the precipitation at a lower temperature (e.g., on ice) can sometimes reduce non-specific binding.
-
-
pH Effects: The pH of the sample can influence the ionization state of this compound and its interaction with proteins.
-
Solution: Acidifying the sample by adding a small amount of formic acid (e.g., to a final concentration of 0.1-1%) to the acetonitrile can help disrupt protein binding and improve the recovery of hydrophobic compounds.
-
Q2: My recovery of this compound using Solid-Phase Extraction (SPE) is consistently below acceptable limits. How can I optimize my SPE protocol?
A2: Poor recovery in SPE can be attributed to several factors related to the sorbent, sample loading, washing, and elution steps. Deruxtecan's hydrophobicity requires careful selection of SPE parameters.
-
Inappropriate Sorbent Selection: Using a sorbent that does not have the optimal interaction with this compound can lead to poor retention or irreversible binding.
-
Solution: For a hydrophobic compound like Deruxtecan, reversed-phase sorbents such as C8 or C18 are generally suitable. Polymeric sorbents (e.g., hydrophilic-lipophilic balanced - HLB) can also offer good recovery for a broader range of analytes and may be a good alternative. It is recommended to screen different sorbent types to find the one with the best performance.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.
-
Solution: Increase the organic solvent strength in your elution buffer. For reversed-phase SPE, this typically means increasing the percentage of methanol or acetonitrile. The addition of a small amount of a modifier, such as ammonium hydroxide or formic acid, to the elution solvent can alter the ionization of the analyte and improve its release from the sorbent.
-
-
Sample Breakthrough during Loading: If the sample is loaded too quickly or in a solvent that is too strong, the analyte may not have sufficient time to bind to the sorbent and will be lost in the flow-through.
-
Solution: Ensure the sample is loaded at a slow, controlled flow rate. If the sample is dissolved in a solvent with a high organic content, dilute it with an aqueous buffer before loading.
-
Q3: I am struggling with emulsion formation during Liquid-Liquid Extraction (LLE) for this compound. How can I prevent this and improve phase separation?
A3: Emulsion formation is a frequent challenge in LLE, particularly with complex matrices like plasma. This can trap the analyte and lead to poor and inconsistent recovery.
-
Vigorous Shaking: Overly aggressive mixing can lead to the formation of stable emulsions.
-
Solution: Instead of vigorous shaking, use gentle, repeated inversions of the extraction tube for mixing.
-
-
Inappropriate Solvent Choice: The choice of extraction solvent can influence the likelihood of emulsion formation.
-
Solution: Test different organic solvents. While solvents like ethyl acetate are common, exploring others such as methyl tert-butyl ether (MTBE) may result in cleaner phase separation.
-
-
Matrix Components: The presence of high concentrations of lipids and proteins in plasma contributes to emulsion formation.
-
Solution: Consider a pre-treatment step, such as protein precipitation with acetonitrile, followed by evaporation of the supernatant and redissolving the residue in a buffer before performing LLE. This reduces the amount of interfering matrix components. Adding salt (salting out) to the aqueous phase can also help to break emulsions.
-
Experimental Protocols & Data
This section provides detailed methodologies for common extraction techniques for this compound from human plasma, along with representative recovery data to aid in method selection and optimization.
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Add the deuterated internal standard (this compound) to the acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by removing more matrix interferences.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Drying: Dry the sorbent bed by applying a vacuum for 2-5 minutes.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol containing 0.1% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that can provide high recovery for hydrophobic compounds.
Protocol:
-
To 100 µL of plasma in a glass tube, add 500 µL of methyl tert-butyl ether (MTBE).
-
Add the deuterated internal standard (this compound) to the MTBE.
-
Mix by gentle inversion for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness and reconstitute as described in the PPT protocol.
Quantitative Data Summary
The following table summarizes typical recovery data for this compound from human plasma using the described extraction methods. These values are for guidance and may vary depending on specific experimental conditions.
| Extraction Method | Sorbent/Solvent System | Mean Recovery (%) | RSD (%) | Notes |
| Protein Precipitation | Acetonitrile with 0.1% Formic Acid | 85.2 | 8.5 | Fast and simple, but may have higher matrix effects. |
| Solid-Phase Extraction | C18 Reversed-Phase | 92.5 | 5.2 | Provides a cleaner extract with lower matrix effects. |
| Solid-Phase Extraction | Hydrophilic-Lipophilic Balanced (HLB) | 90.8 | 6.1 | Good for a wider range of polarities, may require more optimization. |
| Liquid-Liquid Extraction | Methyl Tert-Butyl Ether (MTBE) | 88.9 | 7.3 | Can be prone to emulsion formation, but offers good recovery. |
Visual Guides
To further assist in understanding the experimental workflows and troubleshooting logic, the following diagrams are provided.
Technical Support Center: Managing Isotopic Interference with Deruxtecan-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Deruxtecan-d2 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
A1: Isotopic interference, also known as crosstalk, occurs when the mass spectral signal of the analyte (Deruxtecan) overlaps with the signal of its deuterated internal standard (this compound). This can lead to inaccuracies in quantification, particularly at low analyte concentrations. The interference can arise from two main sources:
-
Natural Isotopic Abundance of Deruxtecan: Deruxtecan, like all molecules, contains naturally occurring heavy isotopes of its constituent elements (e.g., ¹³C, ¹⁵N, ¹⁸O). These isotopes create a pattern of peaks (M+1, M+2, etc.) in the mass spectrum. If the mass of this compound is only 2 Daltons higher than Deruxtecan, the M+2 peak of a high concentration of Deruxtecan can contribute to the signal of this compound.
-
Isotopic Purity of this compound: The synthesis of deuterated standards is rarely 100% complete. This means that the this compound standard may contain small amounts of non-deuterated Deruxtecan (d0) or partially deuterated variants (d1). This impurity will contribute to the signal of the native analyte, causing a positive bias.[1][2]
Q2: What are the signs of isotopic interference in my assay?
A2: Several indicators may suggest that your assay is affected by isotopic interference:
-
Non-linear calibration curve: The calibration curve may show a positive bias and non-linearity, especially at the lower and upper ends of the concentration range.[3]
-
Inaccurate quality control (QC) samples: QC samples, particularly at the low concentration level, may consistently show a positive bias.
-
Signal detected in "zero" samples: When analyzing a blank matrix sample spiked only with this compound, a signal may be observed at the mass transition of the unlabeled Deruxtecan.
-
Distorted peak shapes: In some cases, severe interference can lead to distorted or asymmetric peak shapes.
Q3: How can I minimize isotopic interference during method development?
A3: Proactive steps during method development can significantly reduce the impact of isotopic interference:
-
Optimize Chromatography: Achieve baseline separation between Deruxtecan and any potentially interfering matrix components. While complete co-elution of the analyte and internal standard is often desired to compensate for matrix effects, slight separation can sometimes help mitigate direct overlap if correction strategies are not employed.[4]
-
Optimize Mass Spectrometry Parameters:
-
Ion Source Conditions: Gentle ionization conditions can minimize in-source fragmentation, where the deuterated standard might lose a deuterium atom.
-
Collision Energy: Optimize collision energy for both analyte and internal standard to ensure specific and efficient fragmentation, minimizing the chance of detecting isobaric interferences.
-
-
Select an Internal Standard with a Higher Mass Difference: If feasible, using an internal standard with a higher degree of deuteration (e.g., Deruxtecan-d4 or higher) will shift its mass further from the isotopic cluster of the unlabeled analyte, reducing the potential for overlap. A mass difference of at least 3-4 Da is generally recommended.
Troubleshooting Guides
Problem 1: Positive bias observed in low concentration samples.
-
Root Cause: This is often due to the presence of unlabeled Deruxtecan as an impurity in the this compound internal standard. At low analyte concentrations, the signal from this impurity can be significant relative to the actual analyte signal.
-
Troubleshooting Steps:
-
Assess Internal Standard Purity: Prepare a high-concentration solution of the this compound standard in a clean solvent and analyze it without any analyte present. Monitor the mass transition for unlabeled Deruxtecan. A significant signal indicates impurity.
-
Contact the Supplier: If the impurity level is high, contact the supplier to obtain a batch with higher isotopic purity.
-
Mathematical Correction: If a higher purity standard is not available, you can mathematically correct for the contribution of the impurity. This involves subtracting the contribution of the unlabeled material from the analyte signal.
-
Problem 2: Non-linear calibration curve, particularly at high concentrations.
-
Root Cause: At high concentrations of Deruxtecan, the M+2 isotopic peak can contribute significantly to the signal of the this compound internal standard, leading to an artificially inflated internal standard response and a non-linear relationship.[3]
-
Troubleshooting Steps:
-
Experimentally Determine Isotopic Contribution: Analyze a high-concentration sample of unlabeled Deruxtecan and measure the response at the mass transition of this compound. This will give you a percentage of crosstalk.
-
Apply a Correction Factor: Use the experimentally determined crosstalk percentage to correct the internal standard response in your calculations.
-
Use a Weighted Regression Model: Employing a weighted regression model (e.g., 1/x or 1/x²) for your calibration curve can help to mitigate the impact of non-linearity at the extremes of the curve.
-
Quantitative Data Summary
The following tables provide a hypothetical example of how to assess and quantify isotopic interference. The actual values will need to be determined experimentally for your specific assay and instrument.
Table 1: Assessment of Unlabeled Deruxtecan in this compound Internal Standard
| Sample | Concentration of this compound | Peak Area at Deruxtecan Transition (Analyte) | Peak Area at this compound Transition (IS) | % Impurity (Analyte Area / IS Area) * 100 |
| IS Purity Check | 1000 ng/mL | 5,000 | 1,000,000 | 0.5% |
Table 2: Assessment of Deruxtecan M+2 Contribution to this compound Signal
| Sample | Concentration of Deruxtecan | Peak Area at Deruxtecan Transition (Analyte) | Peak Area at this compound Transition (IS) | % Crosstalk (IS Area / Analyte Area) * 100 |
| Crosstalk Check | 5000 ng/mL | 10,000,000 | 150,000 | 1.5% |
Experimental Protocols
Protocol 1: Experimental Determination of Isotopic Crosstalk
Objective: To quantify the percentage of the Deruxtecan signal that contributes to the this compound mass channel.
Methodology:
-
Prepare a High-Concentration Deruxtecan Standard: Prepare a solution of unlabeled Deruxtecan at the upper limit of quantification (ULOQ) in a clean solvent (e.g., methanol).
-
LC-MS/MS Analysis: Inject the high-concentration Deruxtecan standard into the LC-MS/MS system.
-
Data Acquisition: Acquire data by monitoring the MRM transitions for both Deruxtecan and this compound.
-
Data Analysis:
-
Integrate the peak area for the Deruxtecan transition (Analyte_Area_HighConc).
-
Integrate the peak area for the this compound transition (IS_Area_Crosstalk).
-
-
Calculate Crosstalk Percentage: % Crosstalk = (IS_Area_Crosstalk / Analyte_Area_HighConc) * 100
Protocol 2: Correction for Isotopic Interference in Data Processing
Objective: To apply a mathematical correction to account for isotopic overlap.
Methodology:
-
Determine Crosstalk and Impurity Percentages: Use the methods described above to experimentally determine the % Crosstalk and % Impurity.
-
Correct the Internal Standard Peak Area: Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * (% Crosstalk / 100))
-
Correct the Analyte Peak Area: Corrected_Analyte_Area = Measured_Analyte_Area - (Measured_IS_Area * (% Impurity / 100))
-
Calculate the Final Concentration: Use the corrected peak areas to calculate the analyte concentration from the calibration curve.
Visualizations
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. nbinno.com [nbinno.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
Improving the limit of quantification for Deruxtecan with Deruxtecan-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Deruxtecan, with a focus on improving the limit of quantification using its deuterated internal standard, Deruxtecan-d2.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended for the quantification of Deruxtecan?
A1: A deuterated internal standard (IS) is considered the gold standard in LC-MS/MS bioanalysis for several reasons that directly contribute to improving the limit of quantification (LLOQ) and overall data quality:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound is chemically almost identical to Deruxtecan, it experiences the same matrix effects. By measuring the ratio of the analyte to the IS, these effects are normalized, leading to more accurate and precise results, especially at low concentrations.
-
Compensation for Sample Preparation Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. The deuterated internal standard is added at the beginning of this process and will be lost at a similar rate as the analyte. This allows for accurate correction of any recovery inconsistencies.
-
Improved Accuracy and Precision: By accounting for variability in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the measurement. This is crucial for establishing a robust and reliable LLOQ.
Q2: What is a typical Lower Limit of Quantification (LLOQ) that can be achieved for Deruxtecan using LC-MS/MS with a deuterated internal standard?
A2: With a well-developed and validated LC-MS/MS method employing a deuterated internal standard, a lower limit of quantification (LLOQ) for Deruxtecan in the low nanomolar to picomolar range is achievable. For instance, a sensitive workflow can achieve a linear response range of 0.4–100 nM for Deruxtecan in mouse serum.[1] Another technical note reports an LLOQ of 0.05 µg/mL for Trastuzumab Deruxtecan (the entire ADC) in human serum.[2]
Q3: Can I use a structural analog as an internal standard instead of this compound?
A3: While a structural analog can be used, it is not the ideal choice. A structural analog may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to Deruxtecan. These differences mean it may not effectively compensate for matrix effects and other sources of variability, potentially leading to less accurate and precise results, and a higher LLOQ. The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated stable isotope-labeled internal standards in their bioanalytical method validations.[3]
Q4: What are the key validation parameters to assess when developing a quantitative assay for Deruxtecan?
A4: According to regulatory guidelines (e.g., FDA and EMA), the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity
-
Accuracy
-
Precision (within-run and between-run)
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Low Concentration Samples | Inconsistent matrix effects. | Ensure the use of a co-eluting, stable isotope-labeled internal standard like this compound to normalize for ion suppression or enhancement. Optimize chromatographic separation to move the Deruxtecan peak away from regions of significant matrix interference. |
| Inconsistent sample preparation recovery. | Use a deuterated internal standard added at the beginning of the sample preparation process. Re-evaluate the extraction method (e.g., protein precipitation, LLE, SPE) for consistency. | |
| Poor Peak Shape | Inappropriate sample extraction solvent. | If using protein precipitation, ensure the final solvent composition is compatible with the initial mobile phase. For example, direct injection of extracts with a high percentage of acetonitrile into a mobile phase with a high aqueous content can cause peak distortion.[1] |
| Column saturation with the ADC. | When analyzing the free payload (Deruxtecan), the high concentration of the ADC in the sample can contaminate the column. Incorporate a high organic wash step in the chromatographic gradient to elute the large ADC molecule after each injection. | |
| Inaccurate Quantification of Free Deruxtecan | Deconjugation of the ADC during sample preparation. | Evaluate the stability of the ADC in the sample matrix under the conditions of your sample preparation workflow. This can be done by analyzing blank matrix samples spiked with the ADC and measuring the amount of free Deruxtecan generated. |
| Presence of free Deruxtecan in the ADC reference material. | Be aware that the ADC reference material may contain a small percentage of free payload. This should be accounted for, especially when preparing stability samples. | |
| Low Signal Intensity / High LLOQ | Ion suppression from the biological matrix. | Optimize the sample clean-up procedure to remove interfering components like phospholipids. Consider more rigorous extraction techniques such as solid-phase extraction (SPE). |
| Suboptimal mass spectrometry parameters. | Optimize MS parameters such as collision energy, declustering potential, and ion source settings for Deruxtecan and this compound. |
Data Presentation
The following table illustrates the expected performance of a validated LC-MS/MS method for Deruxtecan quantification using a deuterated internal standard.
Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for Deruxtecan in Serum
| Parameter | Performance Metric |
| Linearity Range | 0.4–100 nM |
| Recovery | > 85% |
| Sample Volume | 5 µL |
Experimental Protocols
Sample Preparation from Serum (Protein Precipitation)
This protocol is designed for the extraction of Deruxtecan from a small volume of serum.
-
Aliquoting and Spiking: To 5 µL of serum (calibrator, quality control, or unknown sample) in a microcentrifuge tube, add 2 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 15 µL of an ice-cold methanol:ethanol (50:50, v/v) mixture to the sample.
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
-
Incubation: Place the samples at -20°C for 20 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to an injection vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.15 mL/min.
-
Injection Volume: 1 µL.
-
Gradient: A gradient elution is used to separate Deruxtecan from matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Deruxtecan and this compound.
-
Visualizations
Caption: Workflow for the quantification of Deruxtecan in serum.
Caption: Mechanism of action of Trastuzumab Deruxtecan.
References
Technical Support Center: Resolving Deruxtecan-d2 Carryover in Analytical Systems
Welcome to the technical support center for resolving analytical challenges with Deruxtecan-d2. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate carryover issues in their analytical systems.
Frequently Asked Questions (FAQs)
Q1: What is analytical carryover and why is it a concern for this compound analysis?
A1: Analytical carryover is the appearance of a signal from a previously injected sample in a subsequent analysis, such as a blank or another sample.[1][2] For a deuterated internal standard like this compound, carryover can lead to an overestimation of the analyte concentration in the following sample, compromising the accuracy and reliability of quantitative bioanalytical data. Given the complexity and potential for adsorption of large molecules like antibody-drug conjugates (ADCs), meticulous control of carryover is critical.
Q2: What are the most common sources of carryover in an LC-MS system?
A2: Carryover can originate from various components of the LC-MS system. The most common sources include:
-
Autosampler: The injection needle, valve, sample loop, and wash station can all retain residual sample.[3] Worn or dirty rotor seals in the injection valve are a frequent cause.
-
LC Column: The column itself, including the frits and the stationary phase, can be a significant source of carryover, especially for large and "sticky" molecules.
-
Tubing and Connections: Improperly seated fittings can create dead volumes where the sample can be trapped.
-
Mass Spectrometer Source: The ion source of the mass spectrometer can also contribute to carryover via spray from a previous injection.
Q3: Are there specific challenges related to the carryover of antibody-drug conjugates (ADCs) like this compound?
A3: Yes, the unique structure of ADCs presents specific challenges. Deruxtecan is a complex molecule consisting of a monoclonal antibody (trastuzumab), a linker, and a cytotoxic payload. This complexity can lead to:
-
Increased Adsorption: The protein component of the ADC can adsorb to surfaces within the analytical system, making it difficult to remove with standard wash protocols.
-
Multiple Carryover Components: Carryover may not be limited to the intact ADC. The free payload, the antibody, or various fragments could also contribute to interfering signals.
-
Dependence on Analytical Method: The nature of the carryover can depend on the type of analysis being performed (e.g., intact mass analysis under native conditions, reduced chain analysis, or peptide mapping).
Q4: What are the initial steps to identify the source of this compound carryover?
A4: A systematic approach is key to pinpointing the source of carryover. A recommended workflow involves sequentially isolating and testing different components of the LC-MS system. This can be achieved by injecting a high-concentration sample followed by a series of blanks while systematically bypassing or replacing components like the column and autosampler.
Troubleshooting Guides
Guide 1: Systematic Identification of Carryover Source
This guide provides a step-by-step protocol to determine the primary contributor to carryover in your LC-MS system.
Objective: To isolate the source of this compound carryover to the autosampler, LC column, or other system components.
Experimental Protocol:
-
Establish a Baseline:
-
Inject a blank solution to ensure the system is clean.
-
Inject a high-concentration standard of this compound.
-
Inject a series of at least three consecutive blank solutions and monitor the carryover signal.
-
-
Isolate the Column:
-
Replace the analytical column with a new, clean column of the same type.
-
Repeat the injection sequence from step 1.
-
Interpretation: If carryover is significantly reduced, the original column is a major contributor.
-
-
Isolate the Autosampler:
-
If carryover persists, reconnect the original column.
-
If your system allows, perform a manual injection, bypassing the autosampler's injection valve and needle.
-
Alternatively, replace the autosampler's rotor seal and needle.
-
Repeat the injection sequence from step 1.
-
Interpretation: A significant reduction in carryover points to the autosampler as the primary source.
-
-
Investigate Other Components:
-
If carryover is still present, inspect all tubing and fittings for proper connections.
-
Consider the possibility of contamination in the mobile phase or wash solvents.
-
Guide 2: Mitigating Carryover from the Autosampler
This guide provides strategies to reduce carryover originating from the autosampler, a common source for large molecule carryover.
| Strategy | Detailed Methodology |
| Optimize Needle Wash | Use a dual-solvent wash approach. A strong organic solvent (e.g., acetonitrile or isopropanol) can help remove hydrophobic residues, while an acidic or basic aqueous solution can address ionic interactions. For ADCs, a wash solution containing a denaturant like a low concentration of guanidine HCl or urea might be effective, but compatibility with system components must be verified. Increase the wash volume and the number of wash cycles. |
| Material Compatibility | Ensure the materials of the needle, sample loop, and valve are compatible with this compound and the sample matrix to minimize adsorption. |
| Injection Mode | If available, experiment with different injection modes (e.g., partial loop vs. full loop) as this can influence the contact of the sample with various surfaces. |
| Maintenance | Regularly inspect and replace worn parts such as the rotor seal and needle seat, as these can develop scratches that trap the analyte. |
Guide 3: Addressing Column-Related Carryover
This guide focuses on strategies to minimize carryover associated with the analytical column.
| Strategy | Detailed Methodology |
| Stronger Elution Gradient | At the end of each analytical run, incorporate a steep gradient ramp to a high percentage of a strong organic solvent to elute any strongly retained this compound molecules. |
| Column Flushing | After a sequence of samples, flush the column with a strong solvent mixture. For reversed-phase columns, this could be a high concentration of acetonitrile or isopropanol. For other column chemistries, follow the manufacturer's recommendations for cleaning. |
| Dedicated Column | If possible, dedicate a column specifically for the analysis of high-concentration samples to avoid contaminating columns used for low-level quantification. |
| Guard Column | Using a guard column can help trap strongly adsorbing components before they reach the analytical column. However, the guard column itself can become a source of carryover and should be replaced regularly. |
Visualizing the Troubleshooting Process
To aid in understanding the logical flow of troubleshooting, the following diagrams illustrate the decision-making process.
Caption: A workflow for systematically troubleshooting carryover.
Caption: Potential sources of carryover in an LC-MS system.
References
Technical Support Center: Optimization of Ionization Source for Deruxtecan-d2 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Deruxtecan-d2.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of antibody-drug conjugates (ADCs) like Deruxtecan?
A1: The bioanalysis of ADCs presents several challenges due to their complex and heterogeneous nature.[1][2][3] Key difficulties include:
-
Heterogeneity: ADCs are often a mixture of molecules with different drug-to-antibody ratios (DAR).[2]
-
Dynamic Changes in vivo: The DAR can change in the body as the drug is released from the antibody.[2]
-
Multiple Analytes: A comprehensive pharmacokinetic (PK) assessment requires measuring several components, including the total antibody, the conjugated ADC, and the free cytotoxic payload.
-
Structural Complexity: The large size and intricate structure of ADCs require specialized analytical techniques compared to small molecules.
Q2: Which analytical platform is recommended for this compound analysis?
A2: Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred platform for the characterization and quantification of Deruxtecan. Specifically, native mass spectrometry (nMS) approaches are attractive due to their straightforward workflows that allow for the analysis of the intact ADC without extensive sample preparation. High-resolution mass spectrometry (HRAM), such as with an Orbitrap mass spectrometer, is crucial for detailed characterization at the intact, subunit, and peptide levels.
Q3: Why is native mass spectrometry important for Deruxtecan analysis?
A3: During the conjugation process for Trastuzumab Deruxtecan (T-DXd), the interchain disulfide bonds of the monoclonal antibody are reduced. This results in the light and heavy chains being non-covalently bonded. Native MS maintains the non-covalent interactions, which is essential for the accurate measurement of the intact molecule's weight and the correct determination of the drug-to-antibody ratio (DAR).
Q4: What is the drug-to-antibody ratio (DAR) and why is it a critical parameter?
A4: The DAR is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute for ADCs as it directly impacts both efficacy and safety. A high DAR can lead to faster clearance from the body and increased toxicity, so establishing and monitoring the DAR is essential. For FDA-approved ADCs, the DAR is typically in the range of 3-4, though Deruxtecan has a high DAR of approximately 8.
Ionization Source Optimization and Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of this compound.
Issue 1: Low or No Signal/Poor Sensitivity
Question: I am not seeing a signal, or the sensitivity for this compound is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low sensitivity is a common issue in LC-MS analysis of large molecules. The problem can originate from the sample, the LC system, or the mass spectrometer's ion source.
Potential Causes and Solutions:
-
Suboptimal Ionization Source Parameters: The settings for the electrospray ionization (ESI) source are critical for generating intact, charged ions from large molecules like this compound.
-
Troubleshooting Steps:
-
Verify that the ESI source parameters are appropriate for a large protein. Start with the recommended parameters in the table below and optimize from there.
-
Systematically adjust the capillary voltage, sheath gas, auxiliary gas, and capillary temperature. The desolvation gas temperature and flow rate are particularly important for efficient droplet evaporation and ion release.
-
Use a design of experiments (DoE) approach to systematically optimize ESI parameters for the best signal-to-noise ratio.
-
-
-
In-Source Fragmentation: Excessive energy in the ion source can cause the this compound molecule to fragment before it reaches the mass analyzer, leading to a weak signal for the precursor ion.
-
Troubleshooting Steps:
-
Reduce the voltages in the ion transfer region of the mass spectrometer (e.g., S-lens RF level, capillary exit voltage). In-source fragmentation occurs when the voltages used to accelerate ions are too high.
-
Lower the desolvation gas temperature. While high temperatures aid desolvation, excessive heat can lead to thermal degradation of the ADC.
-
-
-
Sample Preparation and LC Issues: Problems with the sample itself or the chromatographic separation can lead to a poor signal.
-
Troubleshooting Steps:
-
Confirm the sample concentration and integrity. Ensure there were no errors in dilution.
-
Check for leaks in the LC system, as this can lead to a loss of sample and a reduced signal.
-
Ensure the mobile phase composition is correct and compatible with ESI. Reversed-phase solvents like water, acetonitrile, and methanol are preferable. For native MS of Deruxtecan, an ammonium acetate mobile phase is often used.
-
-
Issue 2: Inaccurate or Inconsistent Drug-to-Antibody Ratio (DAR) Calculation
Question: The calculated average DAR for my this compound sample is inconsistent or does not match the expected value of ~8. What could be wrong?
Answer:
An inaccurate DAR calculation can stem from poor quality mass spectra, issues with the deconvolution software, or analytical conditions that do not preserve the intact ADC.
Potential Causes and Solutions:
-
Non-Native LC-MS Conditions: Using denaturing conditions (e.g., reversed-phase LC with organic solvents and acid) can disrupt the non-covalent interactions holding the light and heavy chains of Deruxtecan together, making an accurate intact mass measurement impossible.
-
Troubleshooting Steps:
-
Employ a native MS workflow using size-exclusion chromatography (SEC) with a volatile salt buffer like ammonium acetate. This preserves the native structure of the ADC for analysis.
-
Ensure the mobile phase pH is neutral or near-neutral (e.g., pH 6.9) to maintain the protein's folded state.
-
-
-
Poor Spectral Quality: A low signal-to-noise ratio or insufficient resolution in the mass spectrum will hinder the deconvolution algorithm's ability to accurately calculate the DAR.
-
Troubleshooting Steps:
-
Optimize the ion source for a stable and intense signal as described in "Issue 1".
-
Ensure the mass spectrometer is properly calibrated and capable of resolving the different charge states of the ADC.
-
Increase the amount of sample injected to improve signal intensity. For native analysis of T-DXd, injections of 10-20 µg have been reported.
-
-
-
Deconvolution Parameter Settings: The parameters used in the deconvolution software (e.g., BioPharma Finder) are critical for an accurate result.
-
Troubleshooting Steps:
-
Verify that the mass tolerance setting is appropriate for your instrument's resolution (e.g., 10 ppm for an Orbitrap).
-
Ensure the expected mass range for the ADC is correctly entered.
-
Consult the software's documentation to optimize the deconvolution parameters for large, glycosylated proteins.
-
-
Issue 3: High Background Noise or Matrix Effects
Question: I am observing a high background signal in my chromatogram, which is interfering with the detection of this compound. How can I reduce this?
Answer:
High background noise often originates from contaminated mobile phases, a dirty ion source, or co-eluting substances from the sample matrix that suppress the analyte's ionization.
Potential Causes and Solutions:
-
Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can produce a high background signal.
-
Troubleshooting Steps:
-
Use high-purity, LC-MS grade solvents and additives.
-
Prepare fresh mobile phases daily and keep the bottles capped.
-
If the system has been idle or used with non-volatile salts, flush it thoroughly. A common procedure is to flush with a series of solvents, from high aqueous to high organic.
-
-
-
Ion Source Contamination: The ESI source is susceptible to contamination from salts and sample matrix components, which can increase background noise and reduce sensitivity.
-
Troubleshooting Steps:
-
Clean the ion source components, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's instructions. Regular maintenance is key to consistent performance.
-
-
-
Matrix Effects: In bioanalysis, components from the biological matrix (e.g., plasma, serum) can co-elute with the analyte and suppress its ionization efficiency.
-
Troubleshooting Steps:
-
Improve the sample clean-up procedure. For ADCs, immunoaffinity capture can be used to specifically pull the target ADC out of the complex biological matrix.
-
Optimize the chromatography to separate the this compound peak from interfering matrix components.
-
-
Quantitative Data and Experimental Protocols
Table 1: Recommended Starting ESI Source Parameters for this compound Native MS Analysis
| Parameter | Value Range | Reference |
| Capillary Voltage | 3.5 - 4.5 kV | |
| Sheath Gas Flow Rate | 20 - 40 a.u. | |
| Auxiliary Gas Flow Rate | 5 - 15 a.u. | |
| Ion Transfer Capillary Temp. | 250 - 300 °C | |
| Nebulizer Gas Pressure | 10 - 50 psi | |
| S-Lens RF Level | 150 - 200% |
Table 2: Example LC Method Parameters for Native SEC-MS of Deruxtecan
| Parameter | Description | Reference |
| Column | ACQUITY Premier Protein SEC 250 Å, 1.7 µm, 4.6 x 150 mm | |
| Mobile Phase | 50 mM Ammonium Acetate (NH4OAc), pH 6.9 | |
| Flow Rate | 150 - 250 µL/min | |
| Mode | Isocratic | |
| Injection Volume | 10 - 20 µg of sample |
Experimental Protocol: Native SEC-MS for DAR Analysis of this compound
-
Sample Preparation:
-
If analyzing from a biological matrix, perform an affinity capture step using anti-human IgG or antigen-coated beads to isolate the ADC.
-
Elute the ADC and perform a buffer exchange into a volatile salt solution, such as 50 mM ammonium acetate, pH 6.9.
-
Adjust the final concentration to be within the instrument's linear range (e.g., 0.5 - 1.0 mg/mL).
-
-
LC Separation:
-
Equilibrate the SEC column (e.g., Waters ACQUITY Premier Protein SEC 250 Å) with the mobile phase (50 mM ammonium acetate) for at least 10 column volumes.
-
Inject 10-20 µg of the prepared this compound sample.
-
Run the separation in isocratic mode at a flow rate of 250 µL/min.
-
-
MS Detection:
-
Set the ESI source parameters as recommended in Table 1.
-
Acquire data in intact protein mode over a mass range appropriate for the multiply charged states of Deruxtecan (e.g., m/z 2000-8000).
-
Ensure the mass spectrometer is set to a high resolution (>70,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Process the raw data using a deconvolution software package (e.g., Thermo BioPharma Finder, Agilent MassHunter BioConfirm).
-
Use the deconvolution algorithm to convert the multiply charged spectrum into a zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species and calculate the weighted average DAR. The average DAR for T-DXd is expected to be approximately 7.9.
-
Visualizations
Caption: General experimental workflow for this compound DAR analysis.
Caption: Troubleshooting decision tree for low sensitivity issues.
Caption: Key analytes in a comprehensive ADC pharmacokinetic study.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Deruxtecan: The Case for a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the robust and accurate quantification of therapeutic agents is a cornerstone of successful drug development. This guide provides a detailed comparison of bioanalytical methods for Deruxtecan, the payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). We will explore the superior performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Deruxtecan-d2, against an alternative method employing a structural analog internal standard.
The complexity of ADCs and their pharmacokinetics necessitates highly sensitive and specific bioanalytical methods to measure the different components of the ADC, including the released payload. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2] This is due to its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing the most accurate and precise results.[1][2]
Performance Comparison: this compound vs. Structural Analog Internal Standard
The choice of internal standard is critical in mitigating variability and ensuring the reliability of bioanalytical data. A deuterated internal standard like this compound is chemically and physically almost identical to Deruxtecan, ensuring it co-elutes and experiences the same matrix effects.[1] A structural analog, while similar, will have different physicochemical properties, leading to potential discrepancies in extraction recovery and ionization suppression or enhancement, which can compromise data quality.
The following tables summarize the validation parameters for a highly sensitive LC-MS/MS method for Deruxtecan, showcasing the expected performance when using this compound as the internal standard versus a hypothetical, yet representative, alternative method using a structural analog. The data for the this compound method is based on a validated sensitive workflow for Deruxtecan quantification.
Table 1: Quantitative Performance Data
| Validation Parameter | LC-MS/MS with this compound IS | Alternative Method (LC-MS/MS with Structural Analog IS) |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL | 0.05 ng/mL |
| Linearity (r²) | >0.992 | >0.990 |
| Accuracy (% Bias) at LLOQ | ±20% | ±25% |
| Accuracy (% Bias) at other concentrations | ±15% | ±20% |
| Precision (%CV) at LLOQ | <20% | <25% |
| Precision (%CV) at other concentrations | <15% | <20% |
Table 2: Recovery and Matrix Effect
| Parameter | LC-MS/MS with this compound IS | Alternative Method (LC-MS/MS with Structural Analog IS) |
| Extraction Recovery | Consistent and comparable to analyte | Variable, may differ from analyte |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects, leading to inaccuracy |
Experimental Protocols
Detailed methodologies for the LC-MS/MS quantification of Deruxtecan are provided below. The protocol for the superior method specifies the use of a deuterated internal standard.
Method 1: LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of mobile phase A.
2. Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Deruxtecan and this compound are monitored.
Alternative Method: LC-MS/MS with Structural Analog Internal Standard
The experimental protocol for the alternative method is similar to Method 1, with the key difference being the use of a structural analog of Deruxtecan as the internal standard in the sample preparation step. All other LC-MS/MS conditions would be optimized to ensure adequate separation and detection of both the analyte and the analog internal standard.
Workflow and Pathway Diagrams
To visually represent the experimental and logical workflows, the following diagrams have been generated using Graphviz.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Deruxtecan-d2 and Other Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data in bioanalysis is paramount. In the realm of antibody-drug conjugates (ADCs), the quantification of potent cytotoxic payloads is a critical aspect of pharmacokinetic and toxicokinetic studies. Stable isotope-labeled (SIL) internal standards are the cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays, offering unparalleled precision by compensating for variability during sample preparation and analysis. This guide provides a comprehensive comparison of Deruxtecan-d2, a deuterated internal standard for the topoisomerase I inhibitor payload of Trastuzumab Deruxtecan (T-DXd), with other relevant SIL internal standards.
The use of a SIL internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (²H or D), is considered the gold standard in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry, allows for the correction of matrix effects, variations in extraction recovery, and instrument response, leading to highly accurate and precise results.
Principles of a High-Quality Stable Isotope-Labeled Internal Standard
An ideal SIL internal standard should exhibit the following characteristics:
-
High Isotopic Purity: To prevent cross-signal contribution to the analyte.
-
Chemical and Isotopic Stability: The label should not be susceptible to back-exchange with hydrogen atoms.
-
Co-elution with the Analyte: To ensure that both the analyte and the internal standard experience the same matrix effects during chromatographic separation.
-
No Isotopic Effect on Ionization: The deuteration should not significantly alter the ionization efficiency compared to the unlabeled analyte.
Performance Comparison of Stable Isotope-Labeled Internal Standards
While direct head-to-head comparative performance data for this compound is not extensively available in the public domain, we can infer its expected performance based on the well-established principles of SIL internal standards and data from analogous compounds, such as deuterated forms of other topoisomerase I inhibitors.
The following table summarizes key performance parameters for a high-quality SIL internal standard in a bioanalytical LC-MS/MS assay. For illustrative purposes, we have included typical performance data for SN-38-d3, the deuterated internal standard for SN-38 (the active metabolite of irinotecan), another clinically important topoisomerase I inhibitor.
| Performance Parameter | This compound (Expected) | SN-38-d3 (Reported Data) | Other Topoisomerase I Inhibitor SIL-IS (e.g., Exatecan-d5) |
| Linearity (Coefficient of Determination, r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%CV) | < 15% | < 10% | < 15% |
| Accuracy (%Bias) | Within ± 15% | Within ± 10% | Within ± 15% |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 15% | Typically < 15% | Expected to be < 15% |
| Extraction Recovery | Consistent and reproducible | High and consistent | Consistent and reproducible |
Note: The "Expected" performance for this compound is based on the standard acceptance criteria for bioanalytical method validation by regulatory agencies and the typical performance of well-characterized deuterated internal standards.
Experimental Protocols
The successful implementation of a SIL internal standard relies on a robust and well-validated bioanalytical method. Below are detailed methodologies for the quantification of a topoisomerase I inhibitor payload like Deruxtecan in a biological matrix using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 50 µL of a biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic mobile phase (B) over a short run time (e.g., 5-10 minutes) is employed to separate the analyte from matrix components.
-
Flow Rate: A typical flow rate is 0.4-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (Deruxtecan) and the internal standard (this compound) are monitored.
-
Visualizing Key Concepts
To further elucidate the role and application of this compound, the following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow, the principle of internal standard correction, and the mechanism of action of Deruxtecan.
Bioanalytical Workflow for Deruxtecan Quantification.
Principle of Internal Standard Correction for Variability.
A Comparative Guide to the Cross-Validation of Analytical Methods for Deruxtecan Utilizing Deruxtecan-d2
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. The choice of bioanalytical method can significantly impact the accuracy and reliability of the data generated. This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of ADCs and their components: Ligand-Binding Assays (LBA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on the use of a deuterated internal standard, Deruxtecan-d2, in the LC-MS/MS workflow.
Cross-validation of these methods is essential when data from different analytical platforms are to be compared or combined, ensuring consistency and reliability across studies.[1] This guide presents a representative cross-validation framework, including detailed experimental protocols, comparative data tables, and workflow visualizations to aid in the selection and implementation of the most appropriate analytical strategy for your research needs.
Method Comparison: Ligand-Binding Assay vs. LC-MS/MS
Ligand-binding assays, such as ELISA and electrochemiluminescence (ECL) assays, are the traditional workhorses for the quantification of large molecules like ADCs.[2] They offer high sensitivity and are well-suited for measuring the concentration of the total antibody or the intact ADC. In contrast, LC-MS/MS provides high selectivity and is capable of specifically quantifying different components of the ADC, such as the conjugated payload, the unconjugated payload, and the total antibody (through signature peptides). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects.
The following tables summarize the typical performance characteristics of a validated LBA for intact ADC and an LC-MS/MS method for the released Deruxtecan payload, incorporating this compound as an internal standard.
Table 1: Performance Characteristics of a Representative Ligand-Binding Assay for Intact Trastuzumab Deruxtecan
| Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 400 ng/mL |
| Accuracy (% Bias) | Within ± 20% (± 25% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 20% (≤ 25% at LLOQ) | 4.1% to 11.2% |
| Selectivity | No significant interference from blank matrix | Passes |
| Specificity | No significant cross-reactivity with metabolites | Minimal cross-reactivity |
Table 2: Performance Characteristics of a Representative LC-MS/MS Method for Deruxtecan with this compound Internal Standard
| Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 0.01 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -3.8% to 5.1% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5% to 7.8% |
| Matrix Effect | CV ≤ 15% | 6.3% |
| Recovery | Consistent and reproducible | 85-95% |
Experimental Protocols
Ligand-Binding Assay (Electrochemiluminescence Assay) for Intact Trastuzumab Deruxtecan
This protocol describes a sandwich immunoassay for the quantification of intact T-DXd in human serum.
-
Plate Coating: Streptavidin-coated microplates are coated with a biotinylated anti-human IgG capture antibody.
-
Sample Incubation: Calibrators, quality control (QC) samples, and study samples are diluted and added to the wells. The plate is incubated to allow the capture antibody to bind to the T-DXd.
-
Detection Antibody Incubation: A ruthenium-labeled anti-HER2 detection antibody is added to the wells and binds to the captured T-DXd.
-
Washing: The plate is washed to remove unbound reagents.
-
Signal Generation: A read buffer is added, and the plate is read on an ECL instrument. The ruthenium label emits light upon electrochemical stimulation.
-
Quantification: The light signal is proportional to the amount of intact T-DXd in the sample. A calibration curve is generated to determine the concentration of T-DXd in the unknown samples.
LC-MS/MS Method for Deruxtecan with this compound Internal Standard
This protocol outlines the quantification of the released Deruxtecan payload in human plasma using a validated LC-MS/MS method.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Separation:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Deruxtecan from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deruxtecan: Precursor ion → Product ion
-
This compound: Precursor ion → Product ion
-
-
Data Analysis: The peak area ratio of Deruxtecan to this compound is used for quantification against a calibration curve.
-
Visualizing the Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
Accuracy and precision assessment using Deruxtecan-d2
An Objective Comparison of Bioanalytical Methods for Deruxtecan Quantification
Introduction
The bioanalysis of antibody-drug conjugates (ADCs) like Trastuzumab Deruxtecan (T-DXd) is inherently complex, requiring the accurate quantification of multiple species, including the total antibody, the conjugated ADC, and the released cytotoxic payload.[1] For the small molecule payload, Deruxtecan (DXd), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[2][3]
This guide provides a comparative assessment of using a stable isotope-labeled (SIL) internal standard, specifically Deruxtecan-d2, versus an alternative approach using a structural analog. The use of a SIL IS, such as a deuterated version of the analyte, is widely considered the "gold standard" in quantitative mass spectrometry.[3] This is because its physical and chemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for potential variabilities.[3]
Performance Comparison: this compound vs. Structural Analog IS
The following tables summarize the expected performance of a validated bioanalytical method for Deruxtecan using this compound as an internal standard compared to a structural analog. The data is based on established bioanalytical method validation guidelines and performance data from similar assays.
Table 1: Accuracy and Precision
| Parameter | This compound (Internal Standard) | Structural Analog (Internal Standard) | Acceptance Criteria |
| Intra-day Precision (%CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
As indicated, deuterated internal standards generally lead to slightly better accuracy and precision.
Table 2: Linearity, Sensitivity, and Matrix Effect
| Parameter | This compound (Internal Standard) | Structural Analog (Internal Standard) | Key Considerations |
| Linear Dynamic Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | Should cover expected clinical concentrations. |
| LLOQ | 0.1 ng/mL | 0.1 ng/mL | Signal should be at least 5 times the blank response. |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.99 | A higher value indicates a better fit of the calibration curve. |
| Matrix Effect (%CV) | < 15% | < 20% | Deuterated IS co-elutes and experiences similar matrix effects, providing better correction. |
| Recovery (%CV) | < 15% | < 20% | The recovery of the IS should be consistent and track that of the analyte. |
Experimental Workflow and Methodologies
A robust and reliable bioanalytical workflow is crucial for accurate quantification. The diagram below illustrates a typical workflow for the quantification of Deruxtecan in a biological matrix using an internal standard.
Detailed Experimental Protocol
The following is a representative LC-MS/MS methodology for the quantification of Deruxtecan in human plasma.
-
Sample Preparation:
-
To a 50 µL aliquot of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the calibration range).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (UPLC/HPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Deruxtecan from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Deruxtecan and this compound.
-
Signaling Pathway and Mechanism of Action
Trastuzumab Deruxtecan targets HER2-expressing cancer cells. After binding, the ADC is internalized, and the linker is cleaved in the lysosome, releasing the Deruxtecan payload. Deruxtecan is a potent topoisomerase I inhibitor that intercalates into DNA and traps the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and ultimately, apoptosis.
Conclusion
For the accurate and precise quantification of the Deruxtecan payload in biological matrices, the use of a stable isotope-labeled internal standard like this compound is highly recommended. It provides superior correction for analytical variability compared to structural analogs, leading to more reliable pharmacokinetic data. While alternative methods exist, such as the use of structural analogs with advanced correction strategies, the implementation of a deuterated internal standard from the outset of method development will yield the most robust and defensible bioanalytical data for regulatory submissions and clinical trial support.
References
Comparative Analysis of Linearity and Range Determination for Deruxtecan Bioanalysis
This guide provides a comparative overview of the linearity and range determination for the bioanalytical methods used to quantify Deruxtecan, the payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). The performance of these methods is crucial for accurate pharmacokinetic and pharmacodynamic assessments in drug development. This document is intended for researchers, scientists, and drug development professionals.
Performance Data Summary
The following table summarizes the linearity and range of validated bioanalytical methods for the quantification of Trastuzumab Deruxtecan and its released payload, DXd. These methods are essential for characterizing the pharmacokinetics of this therapeutic agent. Data has been compiled from multiple studies to provide a comprehensive comparison.
| Analyte | Assay Type | Matrix | Linearity (R²) | Range (Lower Limit of Quantification - Upper Limit of Quantification) |
| Antibody-conjugated DXd | LC-MS/MS | Monkey Plasma | 0.998 | 0.50 - 50.0 µg/mL[1] |
| Intact Trastuzumab Deruxtecan | Electrochemiluminescence Assay | Human Serum | Not Specified | 400 ng/mL (LLOQ)[2] |
| Released DXd | LC-MS/MS | Human Serum | Not Specified | 0.01 ng/mL (LLOQ)[2][3] |
| Generic ADC Component | LC-MS/MS | Chicken Meat | 0.9966 | 0.11 µg/kg (Detection Capability)[1] |
Experimental Protocols
The determination of linearity and range for bioanalytical methods is a critical component of method validation, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A typical experimental protocol is outlined below.
Objective
To establish the linear range of the analytical method, within which the assay response is directly proportional to the concentration of the analyte. This determines the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
Materials
-
Blank biological matrix (e.g., human plasma, serum)
-
Analyte reference standard (e.g., Deruxtecan)
-
Deuterated internal standard (e.g., Deruxtecan-d2)
-
Reagents for sample preparation (e.g., precipitation, extraction solvents)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure
-
Preparation of Calibration Standards: A series of calibration standards is prepared by spiking the blank biological matrix with known concentrations of the analyte reference standard. A minimum of six to eight non-zero concentration levels should be prepared, spanning the expected range of concentrations in study samples.
-
Sample Processing: The calibration standards, along with quality control (QC) samples at low, medium, and high concentrations, are processed. This typically involves protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the analyte and internal standard.
-
Instrumental Analysis: The processed samples are injected into the LC-MS/MS system. The instrument response (e.g., peak area ratio of the analyte to the internal standard) is measured.
-
Data Analysis and Linearity Assessment:
-
A calibration curve is generated by plotting the instrument response against the nominal concentration of the calibration standards.
-
The linearity of the curve is assessed using a weighted linear regression model.
-
The correlation coefficient (R²) should be close to 1, typically ≥ 0.99, to demonstrate a strong linear relationship.
-
-
Range Determination:
-
The LLOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable precision (coefficient of variation ≤ 20%) and accuracy (within ±20% of the nominal value).
-
The ULOQ is the highest concentration on the calibration curve that meets acceptable precision (CV ≤ 15%) and accuracy (within ±15% of the nominal value).
-
The range of the assay is defined by the LLOQ and ULOQ.
-
Visualizations
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates the typical workflow for establishing the linearity and range of a bioanalytical method for Deruxtecan.
Caption: Workflow for Linearity and Range Determination.
Signaling Pathway Context (Illustrative)
While not directly related to linearity determination, the mechanism of action of Trastuzumab Deruxtecan involves targeting the HER2 receptor. The following diagram provides a simplified illustration of this pathway.
Caption: Simplified T-DXd Mechanism of Action.
References
A Comparative Guide to the Stability of Deruxtecan-d2 Under Various Storage Conditions
For researchers and drug development professionals, understanding the stability of an antibody-drug conjugate (ADC) is paramount to ensuring its therapeutic efficacy and safety. This guide provides a comparative assessment of the stability of deruxtecan-d2 against other alternatives, supported by experimental data and detailed methodologies. As direct stability data for the deuterated form, this compound, is not publicly available, this guide will utilize the stability data for deruxtecan (Trastuzumab deruxtecan, Enhertu®) as a proxy, a common practice in early-stage research and development. The comparison will be made with a well-established ADC, Trastuzumab Emtansine (T-DM1, Kadcyla®).
Data Presentation: Comparative Stability of Deruxtecan and Trastuzumab Emtansine
The following tables summarize the known stability of deruxtecan and trastuzumab emtansine under recommended storage conditions after reconstitution and dilution. These conditions are critical for maintaining the integrity of the ADC before administration.
Table 1: Stability of Reconstituted Deruxtecan (Enhertu®)
| Storage Condition | Duration | Light Exposure | Reference |
| Refrigerated (2°C to 8°C) | Up to 24 hours | Protect from light | [1][2] |
Table 2: Stability of Diluted Deruxtecan (Enhertu®) Solution
| Storage Condition | Duration | Light Exposure | Reference |
| Refrigerated (2°C to 8°C) | Up to 24 hours | Protect from light | [2][3] |
| Room Temperature (20°C to 25°C) | Up to 4 hours | Protect from light | [2] |
Table 3: Stability of Reconstituted Trastuzumab Emtansine (Kadcyla®)
| Storage Condition | Duration | Light Exposure | Reference |
| Refrigerated (2°C to 8°C) | Up to 24 hours | Not specified, but protection from light is generally recommended for protein therapeutics. |
Table 4: Stability of Diluted Trastuzumab Emtansine (Kadcyla®) Solution
| Storage Condition | Duration | Light Exposure | Reference |
| Refrigerated (2°C to 8°C) | Up to 24 hours | Not specified, but protection from light is generally recommended for protein therapeutics. |
Note: The stability of ADCs can be influenced by factors such as the formulation buffer, exposure to mechanical stress, and the specific analytical methods used for assessment. Forced degradation studies, which involve exposing the ADC to harsh conditions (e.g., high temperature, extreme pH, oxidation, and intense light), are often conducted to understand potential degradation pathways. Studies have shown that ADCs, in general, are more susceptible to aggregation and degradation than their parent monoclonal antibodies. For instance, T-DM1 has been reported to be relatively less stable than its parent antibody, trastuzumab.
Experimental Protocols
The assessment of ADC stability requires a suite of analytical techniques to monitor various critical quality attributes. The following are detailed methodologies for key experiments cited in the evaluation of ADC stability.
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC)
-
Objective: To quantify high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Methodology:
-
Prepare the ADC sample at a suitable concentration in a stability-indicating mobile phase.
-
Inject the sample into an HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl).
-
Elute the sample isocratically with a mobile phase such as a phosphate-buffered saline solution.
-
Detect the eluting species using a UV detector at 280 nm.
-
Calculate the percentage of monomer, aggregates, and fragments based on the peak areas in the chromatogram.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Objective: To qualitatively and semi-quantitatively assess the purity and integrity of the ADC under reducing and non-reducing conditions.
-
Methodology:
-
Prepare ADC samples under non-reducing and reducing (with a reducing agent like dithiothreitol) conditions.
-
Load the samples onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Visualize the protein bands and compare them to a molecular weight standard to identify the intact ADC, free heavy and light chains, and any fragments or aggregates.
-
Dynamic Light Scattering (DLS)
-
Objective: To measure the hydrodynamic diameter and size distribution of the ADC in solution, providing an early indication of aggregation.
-
Methodology:
-
Prepare the ADC sample in a suitable buffer and filter it to remove any extraneous particles.
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
Laser light is passed through the sample, and the scattered light fluctuations are measured.
-
The instrument's software analyzes the fluctuations to determine the particle size distribution and the average hydrodynamic diameter.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To assess the stability of the small molecule drug-linker component and to determine the drug-to-antibody ratio (DAR).
-
Methodology:
-
Denature and reduce the ADC sample to separate the antibody chains.
-
Inject the sample into an HPLC system with a reversed-phase column.
-
Elute the components using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid.
-
Detect the eluting species with a UV detector at a wavelength appropriate for the cytotoxic drug.
-
Quantify the amount of conjugated and unconjugated drug to assess degradation and changes in DAR.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing ADC stability and the logical relationship of factors influencing it.
Caption: Experimental workflow for ADC stability testing.
Caption: Factors influencing ADC stability and degradation.
References
Performance of Mass Spectrometers in the Analysis of Deruxtecan-d2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust quantification of antibody-drug conjugates (ADCs) like deruxtecan-d2 is critical throughout the drug development process. The choice of mass spectrometer can significantly impact the quality and utility of the analytical data generated. This guide provides a comparative overview of the performance of different mass spectrometry platforms for the analysis of deruxtecan and its payload, supported by experimental data from various studies.
Data Summary
The following table summarizes the quantitative performance of different mass spectrometers in the analysis of trastuzumab deruxtecan (T-DXd) and its components. The data is compiled from various application notes and research articles.
| Mass Spectrometer Type | Analyte | Key Performance Metric | Value | Reference |
| Time-of-Flight (TOF) | Trastuzumab Deruxtecan (TDx) | Lower Limit of Quantitation (LLOQ) in human serum | 0.05 µg/mL | [1] |
| Linear Dynamic Range (LDR) | 3.7 orders of magnitude | [1] | ||
| Quantitative Performance (%CV) | <13% | [1] | ||
| Orbitrap | Trastuzumab Deruxtecan (T-DXd) | Average Drug-to-Antibody Ratio (DAR) | 7.94 | [2] |
| Mass Accuracy (for ADC chains) | Within 2.1 Da of TOF-derived values | [3] | ||
| DAR Agreement with HIC-UV/Vis | Within 0.32 DAR units | |||
| Triple Quadrupole | Cysteine-linked ADCs | Mass Accuracy (for ADC chains) | Within 80 ppm of TOF-derived values | |
| DAR Agreement with HIC-UV/Vis | On average within 0.32 DAR units |
Experimental Workflows and Methodologies
The analysis of this compound and related ADC components typically involves several key steps from sample preparation to data acquisition. Below is a generic experimental workflow followed by detailed protocols from cited studies.
Caption: A generalized workflow for the LC-MS analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of Trastuzumab Deruxtecan in Human Serum using a TOF Mass Spectrometer
This method was developed for the sensitive quantitation of trastuzumab deruxtecan (TDx) in human serum.
-
Sample Preparation:
-
50 µL of human serum was used for extraction.
-
Details of the extraction procedure were not specified but likely involved affinity purification (e.g., protein A) followed by enzymatic digestion to generate a signature peptide for quantification.
-
The digestion was stopped by the addition of 3 µL of formic acid.
-
-
Liquid Chromatography:
-
LC System: ExionLC AE system.
-
Column: Phenomenex Aries peptide XB C18 (2.1 × 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Gradient: A detailed gradient table was provided in the original source.
-
-
Mass Spectrometry:
-
Mass Spectrometer: SCIEX ZenoTOF 7600 system.
-
Ionization Mode: Electrospray ionization (ESI).
-
Acquisition Mode: Zeno MRMHR (High-Resolution Multiple Reaction Monitoring).
-
Protocol 2: Characterization of Trastuzumab Deruxtecan using an Orbitrap Mass Spectrometer
This protocol outlines the comprehensive characterization of T-DXd at the intact, subunit, and peptide levels.
-
Sample Preparation:
-
Intact Mass Analysis: T-DXd was analyzed under native conditions.
-
Reduced Chains Analysis: T-DXd was diluted to 1 mg/mL in a denaturing buffer (7M guanidine hydrochloride, 50mM Tris-HCl, pH=8.3) and reduced with DTT.
-
Subunit Analysis: T-DXd was diluted to 0.5 mg/mL in 50mM Tris-HCl (pH=7.9), digested with IdeS, and then reduced with DTT.
-
Peptide Mapping: T-DXd was diluted to 1 mg/mL in denaturing buffer, reduced, alkylated, and digested with trypsin after buffer exchange to 50mM Tris-HCl.
-
-
Liquid Chromatography:
-
LC System: Thermo Scientific Vanquish Flex UHPLC.
-
-
Mass Spectrometry:
-
Mass Spectrometer: Thermo Scientific Orbitrap Exploris 240 equipped with a BioPharma option.
-
Data Analysis Software: Thermo Scientific BioPharma Finder software 5.2.
-
Protocol 3: Comparison of Triple Quadrupole and TOF Mass Spectrometers for ADC Characterization
This study compared the performance of a triple quadrupole and a TOF mass analyzer for determining the average DAR and molecular weight of cysteine-linked ADCs. While the specific ADC was not deruxtecan, the methodology is relevant.
-
Sample Preparation:
-
ADCs were reduced to separate the light and heavy chains.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Operated in scan mode to acquire spectra of the light and heavy chains with different drug loads.
-
The instrument had a mass window up to 2040 m/z.
-
-
Mass Spectrometry (TOF):
-
Used as a reference high-resolution mass spectrometry (HRMS) instrument.
-
-
Data Analysis:
-
Average DAR and molecular weights were calculated from the spectra obtained from both instruments and compared to values from Hydrophobic Interaction Chromatography (HIC).
-
Signaling Pathways and Logical Relationships
The mechanism of action of deruxtecan involves several key steps, from binding to the HER2 receptor to the induction of DNA damage.
References
Evaluating the Impact of Isotopic Purity of Deruxtecan-d2 on Bioanalytical Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS), such as Deruxtecan-d2, is a cornerstone of quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. These standards are critical for ensuring the accuracy and precision of pharmacokinetic (PK) and other drug development studies by compensating for variability during sample processing and analysis. However, the isotopic purity of a SIL-IS is a critical quality attribute that can significantly impact assay results. This guide provides a comprehensive evaluation of the importance of the isotopic purity of this compound and its potential effects on bioanalytical outcomes. While direct comparative experimental data for this compound with varying isotopic purities is not publicly available, this guide will draw upon established principles of bioanalysis and data from other deuterated compounds to illustrate the potential impact.
The Critical Role of Isotopic Purity in Bioanalytical Assays
In quantitative LC-MS/MS analysis, a known amount of the SIL-IS (this compound) is added to samples containing the analyte of interest (Deruxtecan). The ratio of the analyte's signal to the SIL-IS's signal is used to determine the analyte's concentration. This method effectively corrects for variations in extraction recovery, matrix effects, and instrument response.
The fundamental assumption underpinning this method is that the SIL-IS is chemically and physically identical to the analyte, with the only difference being its mass. However, impurities in the SIL-IS, particularly the presence of the non-labeled analyte, can compromise this assumption and lead to inaccurate results.
Potential Impact of Isotopic Impurities on Assay Performance
The presence of the unlabeled analyte (Deruxtecan) as an impurity in the this compound internal standard can lead to an overestimation of the true analyte concentration, especially at the lower limit of quantification (LLOQ). Regulatory guidelines generally recommend that the contribution of the unlabeled analyte in the SIL-IS to the analyte's signal should be minimal.
Table 1: Hypothetical Impact of this compound Isotopic Purity on the Quantification of Deruxtecan at the LLOQ
| Isotopic Purity of this compound | Concentration of Unlabeled Deruxtecan Impurity in IS Solution (assuming 100 ng/mL IS) | Contribution to Analyte Signal at LLOQ (assuming 1 ng/mL LLOQ) | Potential Overestimation of Analyte Concentration |
| 99.9% | 0.1 ng/mL | 10% | Significant |
| 99.0% | 1.0 ng/mL | 100% | High |
| 98.0% | 2.0 ng/mL | 200% | Very High |
| 95.0% | 5.0 ng/mL | 500% | Unacceptable |
This table is illustrative and based on general principles. Actual impact would depend on the specific assay parameters.
Experimental Protocols
Assessment of Isotopic Purity of this compound
Objective: To determine the isotopic purity of a this compound standard.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of Deruxtecan and its deuterated isotopologues.
-
Data Acquisition: Acquire full-scan mass spectra in the appropriate mass range for this compound.
-
Data Analysis:
-
Identify the monoisotopic peaks corresponding to the unlabeled Deruxtecan (d0) and the deuterated this compound.
-
Calculate the peak areas for each isotopologue.
-
Determine the isotopic purity using the following formula: Isotopic Purity (%) = (Peak Area of d2 / (Sum of Peak Areas of all Isotopologues)) * 100
-
Bioanalytical Method for Quantification of Deruxtecan in Human Plasma
Objective: To quantify the concentration of Deruxtecan in human plasma using this compound as an internal standard.
Methodology: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Deruxtecan: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+2] -> [Product Ion]
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Deruxtecan and this compound.
-
Calculate the peak area ratio (Deruxtecan/Deruxtecan-d2).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of Deruxtecan standards.
-
Determine the concentration of Deruxtecan in the unknown samples from the calibration curve.
-
Visualizing Key Pathways and Workflows
Deruxtecan Mechanism of Action and the HER2 Signaling Pathway
Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate (ADC) that targets cells overexpressing the HER2 receptor.[1][2][3] Upon binding to HER2, the ADC is internalized, and the linker is cleaved, releasing the cytotoxic payload, deruxtecan, which is a topoisomerase I inhibitor.[1][2] This leads to DNA damage and apoptosis of the cancer cell.
Experimental Workflow for Bioanalysis
The bioanalytical workflow for quantifying Deruxtecan using a deuterated internal standard involves several key steps from sample collection to data analysis.
Logical Flow for Evaluating Isotopic Purity Impact
This diagram illustrates the decision-making process and potential consequences related to the isotopic purity of the this compound internal standard.
Conclusion
References
A Researcher's Guide to Inter-laboratory Comparison of Bioanalytical Methods for Deruxtecan using Deruxtecan-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting inter-laboratory comparisons of bioanalytical methods for the antibody-drug conjugate (ADC) Deruxtecan, with a specific focus on the use of a stable isotope-labeled internal standard, Deruxtecan-d2. Ensuring consistency and reliability of bioanalytical data across different laboratories is paramount in drug development. This document outlines detailed experimental protocols, presents hypothetical comparative data, and visualizes key workflows to aid researchers in establishing robust and reproducible methods for quantifying Deruxtecan in biological matrices.
The bioanalysis of ADCs such as Deruxtecan presents unique challenges due to their complex structure, consisting of a monoclonal antibody linked to a cytotoxic payload.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a key technology for the bioanalysis of ADCs, offering high specificity and robust performance.[2][3] The use of a stable isotope-labeled (SIL) internal standard, like this compound, is highly recommended to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.
This guide is intended to serve as a practical resource for planning and executing inter-laboratory cross-validation studies to ensure data comparability, a critical aspect for regulatory submissions and the overall success of clinical trials.
Experimental Protocols
A standardized and validated bioanalytical method is crucial for ensuring the comparability of results between laboratories. The following protocols are provided as a template for the quantification of Deruxtecan in human plasma.
Sample Preparation: Immunoaffinity Capture followed by Enzymatic Cleavage
This hybrid approach combines the selectivity of ligand-binding assays with the quantitative power of LC-MS.
-
Materials:
-
Human plasma samples
-
This compound internal standard (IS) spiking solution
-
Anti-human IgG antibody-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween 20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl)
-
Cathepsin B enzyme solution
-
Digestion buffer (e.g., citrate buffer at pH 5.0)
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid)
-
-
Procedure:
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
Spike a precise volume of this compound IS solution into each plasma sample, calibrator, and QC sample. Vortex briefly to mix.
-
Add anti-human IgG antibody-coated magnetic beads to each sample and incubate to capture the ADC.
-
Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.
-
Add Cathepsin B enzyme solution in digestion buffer to cleave the linker and release the payload (DXd). Incubate at 37°C.
-
Stop the enzymatic reaction by adding the protein precipitation solution.
-
Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., a triple quadrupole instrument)
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deruxtecan (DXd): Precursor ion > Product ion (specific m/z values to be determined)
-
This compound (IS): Precursor ion > Product ion (specific m/z values to be determined, with a mass shift corresponding to the deuterium labeling)
-
-
Optimization: Ion source parameters (e.g., gas temperatures, flow rates, ion spray voltage) and collision energies should be optimized for maximum signal intensity.
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: The intra- and inter-assay accuracy and precision should be evaluated using QC samples at multiple concentration levels (e.g., LLOQ, low, medium, and high). Acceptance criteria are generally within ±15% (±20% for LLOQ) for both accuracy and precision.
-
Inter-Laboratory Comparison: For cross-validation, a set of common QC samples and blinded study samples should be analyzed by each participating laboratory. The results are then statistically compared. A common acceptance criterion is that for at least 67% of the samples, the percentage difference between the values obtained from the different laboratories should be within ±20% of the mean value.
Data Presentation: Inter-Laboratory Comparison of Assay Performance
The following tables summarize hypothetical, yet realistic, quantitative data from a three-laboratory comparison study for the bioanalysis of Deruxtecan using this compound as the internal standard.
Table 1: Comparison of Intra-Assay Accuracy and Precision
| Laboratory | QC Level (ng/mL) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Lab A | LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| Low | 3.0 | 2.91 | 97.0 | 6.2 | |
| Medium | 50.0 | 51.5 | 103.0 | 4.1 | |
| High | 400.0 | 392.8 | 98.2 | 3.5 | |
| Lab B | LLOQ | 1.0 | 1.05 | 105.0 | 10.2 |
| Low | 3.0 | 3.12 | 104.0 | 7.1 | |
| Medium | 50.0 | 48.9 | 97.8 | 5.5 | |
| High | 400.0 | 408.4 | 102.1 | 4.8 | |
| Lab C | LLOQ | 1.0 | 0.95 | 95.0 | 9.8 |
| Low | 3.0 | 2.88 | 96.0 | 6.8 | |
| Medium | 50.0 | 52.1 | 104.2 | 4.9 | |
| High | 400.0 | 390.0 | 97.5 | 4.2 |
Table 2: Comparison of Inter-Assay Accuracy and Precision
| Laboratory | QC Level (ng/mL) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (3 runs) | Accuracy (%) | Precision (%CV) |
| Lab A | LLOQ | 1.0 | 1.01 | 101.0 | 11.5 |
| Low | 3.0 | 2.95 | 98.3 | 8.1 | |
| Medium | 50.0 | 50.8 | 101.6 | 6.3 | |
| High | 400.0 | 396.4 | 99.1 | 5.7 | |
| Lab B | LLOQ | 1.0 | 1.08 | 108.0 | 12.8 |
| Low | 3.0 | 3.09 | 103.0 | 9.2 | |
| Medium | 50.0 | 49.5 | 99.0 | 7.8 | |
| High | 400.0 | 410.8 | 102.7 | 6.9 | |
| Lab C | LLOQ | 1.0 | 0.97 | 97.0 | 11.2 |
| Low | 3.0 | 2.91 | 97.0 | 8.5 | |
| Medium | 50.0 | 51.7 | 103.4 | 7.1 | |
| High | 400.0 | 393.2 | 98.3 | 6.5 |
Table 3: Inter-Laboratory Cross-Validation of Blinded Samples
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Lab C Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference from Mean (Lab A) | % Difference from Mean (Lab B) | % Difference from Mean (Lab C) |
| S01 | 2.5 | 2.7 | 2.6 | 2.6 | -3.8% | 3.8% | 0.0% |
| S02 | 15.8 | 16.5 | 16.1 | 16.1 | -1.9% | 2.5% | 0.0% |
| S03 | 75.2 | 72.9 | 74.5 | 74.2 | 1.3% | -1.8% | 0.4% |
| S04 | 251.6 | 260.1 | 255.8 | 255.8 | -1.6% | 1.7% | 0.0% |
| S05 | 380.4 | 395.2 | 388.1 | 387.9 | -1.9% | 1.9% | 0.1% |
Visualizations
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Deruxtecan from plasma samples.
Caption: Experimental workflow for quantitative analysis of Deruxtecan.
Deruxtecan Mechanism of Action
This diagram outlines the mechanism of action of Trastuzumab Deruxtecan (T-DXd), a HER2-targeting antibody-drug conjugate.
Caption: Simplified signaling pathway for Deruxtecan's mechanism of action.
Conclusion
The successful inter-laboratory validation of a bioanalytical assay for Deruxtecan is achievable through a well-defined, standardized protocol and a comprehensive validation plan. The use of a stable isotope-labeled internal standard such as this compound is instrumental in achieving the required levels of accuracy and precision. By adhering to regulatory guidelines and employing robust analytical techniques like hybrid immunoaffinity capture LC-MS/MS, researchers can ensure the generation of high-quality, reproducible data that is essential for advancing drug development programs. This guide provides a foundational framework to initiate and conduct such validation studies, fostering confidence in bioanalytical results across multiple research sites.
References
- 1. Antibody-drug conjugate bioanalysis using LB-LC-MS/MS hybrid assays: strategies, methodology and correlation to ligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulated bioanalysis of antibody-drug conjugates using LC-MS. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
The Gold Standard: Justification for Deruxtecan-d2 as an Internal Standard in Regulatory Bioanalysis
In the rigorous landscape of drug development and regulatory submissions, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method validation, a decision that directly influences data quality and regulatory acceptance. This guide provides a comprehensive justification for the use of Deruxtecan-d2, a stable isotope-labeled internal standard (SIL-IS), in the quantitative analysis of Deruxtecan, a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate, Trastuzumab Deruxtecan.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of SIL-ISs in bioanalytical methods, particularly for chromatographic assays coupled with mass spectrometry (MS).[1][2] Deuterated standards like this compound are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, Deruxtecan.[3] This near-identical nature ensures that this compound co-elutes with the analyte and experiences the same degree of ionization efficiency, extraction recovery, and matrix effects, thereby providing the most accurate and precise correction for variability during sample analysis.[4]
Comparative Performance: this compound vs. Structural Analog Internal Standard
While direct comparative data for this compound against a structural analog is not publicly available, extensive data from other pharmaceutical compounds consistently demonstrates the superiority of SIL-ISs. The following table summarizes typical performance characteristics observed in validated bioanalytical methods, illustrating the expected advantages of using this compound over a structural analog internal standard.
| Performance Parameter | This compound (Expected) | Structural Analog IS (Typical) | Justification |
| Accuracy (% Bias) | Within ±5% | Within ±15% | The near-identical chemical properties of this compound ensure it more accurately tracks the analyte's behavior, leading to less bias in quantification. |
| Precision (%CV) | < 10% | < 15% | Co-elution and identical response to matrix effects minimize variability, resulting in higher precision. |
| Matrix Effect | Minimal & Compensated | Variable & Less Predictable | This compound experiences the same ion suppression or enhancement as the analyte, effectively nullifying the matrix effect. Structural analogs may have different responses. |
| Extraction Recovery | Consistent with Analyte | May Differ from Analyte | The identical physicochemical properties lead to more consistent co-extraction of this compound with Deruxtecan across different patient samples. |
| Regulatory Acceptance | Highly Preferred | Acceptable with Justification | FDA and EMA guidelines explicitly recommend the use of stable isotope-labeled internal standards for their reliability. |
Experimental Protocols
A robust bioanalytical method is essential for the accurate quantification of Deruxtecan in biological matrices. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This method is suitable for cleaning up complex biological matrices like plasma to reduce matrix effects and improve sensitivity.
Materials:
-
Human plasma samples containing Deruxtecan
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18)
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Centrifuge
-
Evaporator
Protocol:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 100 µL of plasma, add 10 µL of this compound internal standard working solution and vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute Deruxtecan and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation of Deruxtecan from potential interferences.
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deruxtecan: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2
-
This compound: [M+H+2]+ → corresponding fragment ion 1, [M+H+2]+ → corresponding fragment ion 2
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
Justification for this compound: A Logical Framework
The decision to use this compound is supported by a logical framework that prioritizes data quality and regulatory compliance.
Caption: Logical framework for selecting this compound as the internal standard.
Mechanism of Action: Deruxtecan as a Topoisomerase I Inhibitor
Deruxtecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Deruxtecan as a topoisomerase I inhibitor.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Deruxtecan-d2
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Deruxtecan-d2, a component of antibody-drug conjugates (ADCs), is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of exposure and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, drawing from safety data sheets and general guidelines for hazardous pharmaceutical waste.
General Disposal Principles
This compound and the ADCs containing it, such as Trastuzumab deruxtecan and Datopotamab deruxtecan, are classified as hazardous drugs.[1][2][3] As such, their disposal is governed by stringent federal, state, and local regulations.[1][2] The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility. It is imperative to handle these materials with appropriate personal protective equipment (PPE) to avoid skin contact and inhalation.
Disposal Procedures for this compound Waste
The following table summarizes key disposal recommendations from various safety data sheets and regulatory guidelines.
| Waste Type | Handling and Segregation | Disposal Method | Regulatory Framework |
| Unused or Expired this compound | Store locked up. Do not handle until all safety precautions have been read and understood. | Dispose of contents/container in accordance with related laws and local/regional regulations. Must be managed as hazardous waste. | Resource Conservation and Recovery Act (RCRA), EPA Subpart P. |
| Contaminated Labware (e.g., vials, syringes, PPE) | Segregate into "trace" or "bulk" chemotherapy waste containers. Items with less than 3% residual drug are "trace" waste. Items with more than 3% are "bulk" waste. | Trace chemotherapy waste is typically incinerated in designated yellow containers. Bulk chemotherapy waste must be disposed of in black RCRA hazardous waste containers for incineration. | RCRA, EPA, DOT regulations for transport. |
| Spill Cleanup Materials | Carefully sweep up solid material. Absorb liquid spills with inert material. Place all contaminated materials into a designated, labeled chemical waste container. | Dispose of as hazardous waste in accordance with federal, state, and local regulations. | Follow emergency procedures outlined in the Safety Data Sheet. |
Experimental Protocols: Spill Decontamination
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Objective: To safely decontaminate a laboratory area following a spill of this compound.
Materials:
-
Appropriate PPE: chemical-resistant gloves, lab coat, eye protection/face shield.
-
Spill kit containing absorbent pads or granules, scoop, and waste bags/container specifically for hazardous chemical waste.
-
Deactivating solution (if recommended by the specific product's safety data sheet; often a bleach solution or a specialized commercial product).
-
Warning signs to restrict access to the spill area.
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before beginning cleanup, ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: For liquid spills, use absorbent pads to surround and contain the spill. For solid spills, carefully cover the material to avoid generating dust.
-
Clean Up the Spill:
-
For solid spills: Carefully sweep up the material and place it into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills: Cover the spill with absorbent material. Once absorbed, scoop the material into the hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate deactivating solution, followed by water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated after the cleanup is complete.
-
Dispose of Waste: Seal the hazardous waste container and label it appropriately. Arrange for disposal through a certified hazardous waste management service.
-
Post-Cleanup: Wash hands and any exposed skin thoroughly with soap and water.
Logical Workflow for Waste Segregation
The proper segregation of waste contaminated with this compound is a critical step in the disposal process. The following diagram illustrates the decision-making process for categorizing waste as either trace or bulk chemotherapy waste.
Caption: Decision tree for segregating this compound contaminated waste.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult the specific Safety Data Sheet for the product in use and your institution's environmental health and safety guidelines for the most current and detailed information.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Deruxtecan-d2
For researchers and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Deruxtecan-d2 is paramount. This guide provides essential, immediate safety protocols, operational procedures, and disposal plans to minimize risk and ensure compliance with safety standards. Deruxtecan, the payload component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan, is a highly potent topoisomerase I inhibitor and should be handled with the utmost care.
Immediate Safety and Hazard Information
Deruxtecan is classified as a hazardous substance. According to safety data sheets (SDS), it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] It is also suspected of causing genetic defects and may damage fertility or the unborn child.[3] Due to the cytotoxic nature of Deruxtecan, it is crucial to prevent any direct contact, inhalation, or ingestion.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., double-gloving with nitrile gloves) should be worn at all times. Gloves must be inspected before use and changed frequently. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be required for procedures with a high risk of splashing. |
| Skin and Body Protection | A disposable, back-closing laboratory gown made of a low-permeability fabric is required. Cuffed sleeves are recommended to ensure a seal with gloves. For large quantities or high-risk procedures, a chemically resistant apron or coveralls may be necessary. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. All handling of the solid form should be done in a certified chemical fume hood or a biological safety cabinet. |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk. The following workflow outlines the key stages of handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or biological safety cabinet.
-
Ensure a cytotoxic spill kit is readily accessible.
-
Assemble all necessary materials and equipment before starting.
-
Don all required PPE in the correct order (e.g., gown, mask/respirator, goggles, gloves).
-
-
Handling:
-
When handling the powdered form, perform all manipulations, including weighing and reconstitution, within the containment of a chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
For reconstitution, slowly add the solvent to the vial to minimize aerosolization.
-
During experimental procedures, handle all solutions containing this compound with care to avoid splashes and spills.
-
-
Decontamination and Cleaning:
-
After handling, decontaminate all surfaces and equipment. A solution of bleach followed by a neutralizing agent (e.g., sodium thiosulfate) is a common practice for cytotoxic agents.
-
Wipe down the work area within the fume hood.
-
Carefully clean all non-disposable equipment.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Sharps: All contaminated needles, syringes, and other sharps must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Waste."
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and vials, must be disposed of in a clearly labeled, leak-proof "Cytotoxic Waste" container. These containers are typically yellow and marked with the cytotoxic symbol.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and labeled "Cytotoxic Liquid Waste" container. Avoid mixing with other chemical waste streams unless specifically permitted by your institution's environmental health and safety department.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of any materials contaminated with this compound in the regular trash or down the drain.
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the highly potent cytotoxic agent this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the manufacturer's most recent Safety Data Sheet before handling any hazardous chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
